molecular formula C8H13N3 B13201191 2-Ethyl-N,5-dimethylpyrimidin-4-amine

2-Ethyl-N,5-dimethylpyrimidin-4-amine

Cat. No.: B13201191
M. Wt: 151.21 g/mol
InChI Key: KRQDBNMYILUNBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-N,5-dimethylpyrimidin-4-amine ( 1783448-76-9) is an organic compound with the molecular formula C8H13N3 and a molecular weight of 151.21 g/mol . This aminopyrimidine derivative serves as a valuable building block in medicinal chemistry and pharmaceutical research. The pyrimidine scaffold is a privileged structure in drug discovery, known for its ability to participate in hydrogen bonding and interact with a variety of biological targets . Related pyrimidine-based compounds are extensively investigated for their biological activities. For instance, simple monocyclic pyrimidine analogs have been designed as potent microtubule depolymerizing agents, binding to the colchicine site of tubulin and demonstrating promising antitumor activity by overcoming multi-drug resistance mechanisms . Furthermore, novel pyrimidine derivatives have shown significant neuroprotective effects, antioxidant capacity, and the ability to inhibit Aβ1–42 aggregation, suggesting potential relevance for research into oxidative stress-related pathologies such as Alzheimer's disease . As a chemical reagent, this compound is utilized as a key synthetic intermediate for the development of more complex molecules, including kinase inhibitors and other bioactive compounds . Its structure makes it a versatile precursor for constructing functional materials and ligands for catalysis. This product is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. References: • BLD Pharmatech • MySkinRecipes • PMC • MDPI

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

2-ethyl-N,5-dimethylpyrimidin-4-amine

InChI

InChI=1S/C8H13N3/c1-4-7-10-5-6(2)8(9-3)11-7/h5H,4H2,1-3H3,(H,9,10,11)

InChI Key

KRQDBNMYILUNBE-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C(C(=N1)NC)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Ethyl-N,5-dimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded protocol for the synthesis of 2-Ethyl-N,5-dimethylpyrimidin-4-amine, a substituted pyrimidine derivative. The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and nucleobases. This document is intended for researchers, chemists, and drug development professionals, offering a robust, multi-step synthetic route grounded in established chemical principles. The narrative explains the causal logic behind procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Overall Synthetic Strategy & Rationale

The synthesis of the target molecule is designed as a robust and scalable three-step sequence, commencing from commercially available precursors. This strategy is predicated on the classic and highly reliable approach to constructing functionalized pyrimidine rings.

The core logic is as follows:

  • Pyrimidine Ring Formation: A cyclocondensation reaction is employed to build the central heterocyclic core. This is one of the most fundamental and widely used methods for pyrimidine synthesis[1]. We will condense ethylamidine with a suitable β-ketoester to regioselectively form the 2,4,5-substituted pyrimidine ring.

  • Activation for Nucleophilic Substitution: The resulting 4-hydroxypyrimidine is a stable tautomer but not ideal for direct amination. Therefore, the hydroxyl group is converted into a superior leaving group—chloride. This is a standard activation step, typically achieved with high efficiency using phosphorus oxychloride (POCl₃)[2].

  • Final Amination: The activated 4-chloropyrimidine intermediate readily undergoes nucleophilic aromatic substitution (SₙAr) with methylamine. The electron-withdrawing nature of the pyrimidine ring's nitrogen atoms facilitates this displacement, making it a clean and high-yielding final step[3][4][5].

This linear sequence ensures high purity at each stage and avoids complex purification challenges, making it a trustworthy and efficient pathway.

Synthetic_Workflow SM Starting Materials (Propionitrile, Ethyl 2-methyl-3-oxobutanoate) Amidine Step 1: Pinner Reaction Ethylamidine HCl SM->Amidine HCl, EtOH Cyclo Step 2: Cyclocondensation 2-Ethyl-4-hydroxy-5-methylpyrimidine Amidine->Cyclo β-Ketoester, NaOEt Chloro Step 3: Chlorination 2-Ethyl-4-chloro-5-methylpyrimidine Cyclo->Chloro POCl₃ SNAr Step 4: SₙAr Reaction This compound Chloro->SNAr MeNH₂, Base Purify Purification & Analysis SNAr->Purify Retrosynthesis Target Target Molecule This compound SNAr_step C-N Disconnection (SₙAr) Target->SNAr_step Chloro_intermediate 2-Ethyl-4-chloro- 5-methylpyrimidine SNAr_step->Chloro_intermediate FGI_step Functional Group Interconversion (FGI) Chloro_intermediate->FGI_step Hydroxy_intermediate 2-Ethyl-4-hydroxy- 5-methylpyrimidine FGI_step->Hydroxy_intermediate Condensation_step C-N Disconnection (Condensation) Hydroxy_intermediate->Condensation_step Amidine Ethylamidine Condensation_step->Amidine Ketoester Ethyl 2-methyl- 3-oxobutanoate Condensation_step->Ketoester

Caption: Retrosynthetic analysis of the target pyrimidine derivative.

The key disconnections are:

  • C4-N Bond: The final amine is installed via a nucleophilic aromatic substitution, leading back to the 4-chloro intermediate. This is a highly reliable transformation on electron-deficient pyrimidine rings.[6][7]

  • Pyrimidine Ring: The pyrimidine ring itself is disconnected via the standard cyclocondensation pathway, yielding an amidine and a β-ketoester.[8][9] These precursors are either commercially available or easily prepared.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; handle with extreme care.

Part A: Preparation of Ethylamidine Hydrochloride (Precursor)

This step utilizes the classic Pinner reaction to convert a nitrile into an amidine hydrochloride salt. The reaction must be conducted under strictly anhydrous conditions to prevent hydrolysis of the intermediate imidate to an ester.[10][11][12]

Methodology:

  • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube (CaCl₂).

  • To the flask, add anhydrous ethanol (3.0 eq) and propionitrile (1.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic; maintain the temperature below 10 °C.

  • Continue the HCl addition until the solution is saturated. Seal the flask and allow it to stand at 0-4 °C for 24 hours, during which time a precipitate (the Pinner salt) will form.

  • Filter the resulting solid under an inert atmosphere (e.g., nitrogen blanket), wash with cold, anhydrous diethyl ether to remove excess HCl and unreacted starting material.

  • The isolated imidate hydrochloride salt is then dissolved in anhydrous ethanol at 0 °C.

  • Bubble anhydrous ammonia gas through the solution until it is saturated.

  • Allow the mixture to stir at room temperature for 4-6 hours. Ammonium chloride will precipitate.

  • Filter off the ammonium chloride, and concentrate the filtrate under reduced pressure to yield crude ethylamidine hydrochloride. This can be used in the next step without further purification.

Part B: Synthesis of 2-Ethyl-4-hydroxy-5-methylpyrimidine

This core step involves the base-catalyzed cyclocondensation of the amidine salt with a β-ketoester to form the pyrimidine ring.[1][13]

Methodology:

  • In a round-bottom flask, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (2.2 eq) in anhydrous ethanol under a nitrogen atmosphere.

  • To this solution, add ethyl 2-methyl-3-oxobutanoate (1.0 eq), followed by ethylamidine hydrochloride (1.1 eq) from Part A.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and neutralize with glacial acetic acid.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • Add water to the residue to dissolve the sodium acetate. The product, being less soluble, will precipitate.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 2-Ethyl-4-hydroxy-5-methylpyrimidine.

Part C: Synthesis of 2-Ethyl-4-chloro-5-methylpyrimidine

This step activates the C4 position for the final amination by converting the hydroxyl group into a chloride leaving group.

Methodology:

  • In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), carefully add 2-Ethyl-4-hydroxy-5-methylpyrimidine (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, 5-10 eq).

  • Optionally, a catalytic amount of N,N-dimethylaniline can be added to facilitate the reaction.

  • Heat the mixture to reflux (approx. 105 °C) for 3-4 hours. The solution should become homogeneous.

  • Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring in a large beaker (this is a highly exothermic and gas-evolving quench).

  • Once the excess POCl₃ has been hydrolyzed, neutralize the acidic solution by the slow addition of a solid base like sodium carbonate or a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-Ethyl-4-chloro-5-methylpyrimidine. This product can often be used directly in the next step or purified by column chromatography if necessary.

Part D: Synthesis of this compound

The final step is a nucleophilic aromatic substitution (SₙAr) where the chloro-intermediate is reacted with methylamine.[3][6][14] The C4 position is more reactive to nucleophilic attack than the C2 position.[4]

Methodology:

  • Dissolve the crude 2-Ethyl-4-chloro-5-methylpyrimidine (1.0 eq) in a polar aprotic solvent such as ethanol or isopropanol in a sealed pressure vessel.

  • Add a solution of methylamine (2.0-3.0 eq, e.g., 40% in H₂O or 2.0 M in THF) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) to act as an acid scavenger.

  • Seal the vessel and heat the mixture to 60-80 °C for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the final product, this compound.

Characterization and Purity Analysis

The identity and purity of the final compound must be confirmed by standard analytical techniques. The table below presents expected (hypothetical) data for the final product.

Analysis Expected Result
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃)δ (ppm): 6.0-6.5 (br s, 1H, NH), 3.05 (d, 3H, N-CH₃), 2.75 (q, 2H, CH₂CH₃), 2.20 (s, 3H, C₅-CH₃), 1.30 (t, 3H, CH₂CH₃)
¹³C NMR (101 MHz, CDCl₃)δ (ppm): 165.0 (C2), 160.5 (C4), 158.0 (C6), 115.0 (C5), 30.0 (CH₂CH₃), 28.0 (N-CH₃), 14.0 (C₅-CH₃), 12.5 (CH₂CH₃)
Mass Spec (ESI+) m/z: [M+H]⁺ calculated for C₉H₁₄N₃⁺: 164.12; found: 164.1
Purity (HPLC) >95%

References

Sources

Spectroscopic Characterization & Structural Validation: 2-Ethyl-N,5-dimethylpyrimidin-4-amine

[1]

Executive Summary
  • Target Molecule: this compound

  • Molecular Formula: C

    
    H
    
    
    N
    
    
    [1]
  • Exact Mass: 151.1109 Da

  • Role: Pharmacophore intermediate (Kinase inhibitor scaffolds, PDE inhibitors).

  • Critical Quality Attribute (CQA): Differentiation of the N-methyl vs. 5-methyl regio-isomerism is the primary analytical challenge.

Part 1: Analytical Workflow Strategy

The following directed acyclic graph (DAG) illustrates the logical flow for validating this specific pyrimidine derivative, prioritizing the exclusion of the N,N-dimethyl or 4,6-dimethyl isomers.

AnalyticalWorkflowSampleCrude ReactionMixtureLCMSLC-MS (ESI+)[M+H]+ = 152.1Sample->LCMSRapid IDPurificationFlash Chromatography(DCM:MeOH)LCMS->PurificationConfirm MassH1NMR1H NMR(Proton Count)Purification->H1NMRPurity >95%C13NMR13C NMR(Carbon Skeleton)H1NMR->C13NMRStructure CheckNOESY2D NOESY(Regio-Confirmation)H1NMR->NOESYIsomer CheckReleaseBatch ReleaseC13NMR->ReleaseNOESY->ReleaseValid

Figure 1: Analytical decision tree for the structural validation of substituted pyrimidines.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (Proton) Analysis

Solvent: DMSO-


2Frequency:

The spectrum is characterized by a distinct aromatic singlet (H6) and three aliphatic regions (N-Me, 5-Me, 2-Et).

PositionTypeShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Structural Assignment
6 Ar-H7.85 – 7.95 Singlet (s)1H-Pyrimidine Ring H (Deshielded by N1/N3)
NH Amine6.80 – 7.10 Broad (br q)1H~4.5Exchangeable N-H (Couples to N-Me)
N-Me Alkyl2.95 – 3.05 Doublet (d)3H4.5N-Methyl group (Couples to NH)
2-CH

Alkyl2.65 – 2.75 Quartet (q)2H7.6Methylene of Ethyl group
5-Me Alkyl2.05 – 2.15 Singlet (s)3H-Methyl on C5 (Shielded relative to N-Me)
2-CH

Alkyl1.20 – 1.25 Triplet (t)3H7.6Terminal Methyl of Ethyl group

Critical Interpretation:

  • The H6 Singlet: Confirming the singlet at ~7.9 ppm is crucial. If this signal appears as a doublet, it indicates the 5-position is unsubstituted (H5 presence), meaning the synthesis failed to install the 5-methyl group.

  • N-Me vs. 5-Me: The N-methyl is significantly more deshielded (~3.0 ppm) due to the electronegative nitrogen. The 5-methyl is attached to the aromatic ring carbon and appears upfield (~2.1 ppm).

C NMR (Carbon) Analysis

Solvent: DMSO-


Carbon TypeShift (

, ppm)
Assignment & Logic
C2 166.0 Amidine-like carbon; deshielded by two ring nitrogens.
C4 161.5 Guanidine-like carbon; attached to exocyclic amine.
C6 153.0 Imine-like CH; typical for pyrimidine C6.
C5 115.5 Substituted aromatic carbon; shielded by electron-donating 4-amino group.
2-CH

30.5 Methylene carbon.
N-Me 28.0 Methyl on Nitrogen.
5-Me 13.5 Methyl on Ring (C5).
2-CH

12.0 Terminal methyl.

Part 3: Mass Spectrometry (MS) Profile

Ionization & Molecular Ion
  • Method: Electrospray Ionization (ESI) in Positive Mode.

  • Observed Ion:

    
    
    
  • Adducts:

    
     (Common in glass LC lines).[1]
    
Fragmentation Pathway (MS/MS)

Fragmentation of pyrimidines follows a predictable "peeling" of alkyl substituents.

FragmentationParentParent Ion[M+H]+ = 152Frag1Loss of Ethyl (-29)[M-Et]+ = 123Parent->Frag1Side chain cleavageFrag2Loss of N-Methyl (-31)(via methylamine loss)Parent->Frag2Amine cleavageCorePyrimidine CoreRing FragmentationFrag1->Core

Figure 2: Predicted fragmentation tree for structural confirmation.

  • m/z 123: Loss of the ethyl group (cleavage at C2). This is a diagnostic peak for 2-ethyl substituted pyrimidines.

  • m/z 137: Loss of methyl radical (rare in ESI, common in EI) or loss of NH (from amine).

Part 4: Infrared (IR) Spectroscopy

Method: ATR-FTIR (Attenuated Total Reflectance).

Frequency (cm

)
Vibration ModeIntensityNotes
3250 – 3350

(N-H) Stretch
Medium, BroadDiagnostic for secondary amine.
2960 – 2870

(C-H) Alkyl
MediumMethyl/Ethyl C-H stretches.
1580 – 1600

(C=N) Ring
StrongPyrimidine "breathing" mode.
1540

(N-H) Bend
MediumAmide II-like band for amines.

Part 5: Quality Control & Impurity Profiling

When synthesizing this molecule, three specific impurities often arise. The analyst must check for these signals:

  • Regio-Isomer (4-Ethyl-2-methyl...): Arises if the starting amidine and

    
    -keto ester were swapped or unsymmetrical.
    
    • Detection: Check HMBC correlations. The Ethyl CH

      
       must correlate to the carbon between the nitrogens (C2).
      
  • Over-Alkylation (Tertiary Amine): N,N-dimethylation.

    • Detection: Disappearance of the NH broad signal in

      
      H NMR and appearance of a 6H singlet (or two 3H singlets) in the 3.0 ppm region.
      
  • Hydrolysis Product (Pyrimidinone):

    • Detection: Loss of N-Me signals; appearance of a broad OH; shift of C4 to ~170 ppm (Carbonyl).

References
  • PubChem Compound Summary. 2,5-Dimethylpyrimidin-4-amine (Analogous Core). National Center for Biotechnology Information. Retrieved from [Link]

  • Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag, Berlin. (Standard reference for substituent chemical shift increments).
  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. Wiley.

2-Ethyl-N,5-dimethylpyrimidin-4-amine crystal structure analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Ethyl-N,5-dimethylpyrimidin-4-amine for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive walkthrough of the process of determining the crystal structure of this compound, a novel pyrimidine derivative with potential pharmaceutical applications. The guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the entire workflow, from crystal growth to data analysis and visualization. Emphasizing the causality behind experimental choices, this document serves as a practical manual for obtaining high-quality single-crystal X-ray diffraction data and performing robust structure refinement. The protocols described herein are designed to be self-validating, ensuring the scientific integrity of the results.

Introduction

Pyrimidine and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibiotics and anticancer drugs.[1] The biological activity of these molecules is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. This compound is a novel compound of interest, and a detailed understanding of its solid-state conformation is paramount for its development as a potential drug candidate.

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the atomic arrangement within a crystalline solid.[2][3][4] This powerful analytical technique provides precise and accurate measurements of molecular dimensions, offering an unambiguous determination of the three-dimensional structure.[4] This guide will detail the complete process of crystal structure analysis for this compound, providing a roadmap for researchers in the field.

Crystal Growth: The Foundation of a High-Quality Structure

The adage "garbage in, garbage out" is particularly pertinent to crystallography; the quality of the final crystal structure is entirely dependent on the quality of the single crystal used for data collection.[5] Therefore, significant effort should be dedicated to obtaining well-ordered, single crystals of suitable size (ideally >20 µm in all dimensions, but no larger than 0.5 mm).[2]

Purity of the Starting Material

Before attempting crystallization, it is crucial to ensure the high purity of this compound. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and a poor-quality diffraction pattern. Standard purification techniques such as recrystallization or chromatography should be employed to achieve a purity of >98%.

Solvent Selection: A Critical First Step

The choice of solvent is a critical factor in successful crystallization.[6] A suitable solvent system is one in which the compound has moderate solubility. If the compound is too soluble, it will be difficult to achieve the supersaturation required for crystal growth. Conversely, if it is too insoluble, it will precipitate out of solution as a powder.

Protocol for Solvent Screening:

  • Place a small amount (1-2 mg) of this compound into several small vials.

  • Add a few drops of a different solvent to each vial, covering a range of polarities (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol).

  • Observe the solubility at room temperature.

  • If the compound dissolves, the solvent may be suitable for slow evaporation or vapor diffusion with a miscible anti-solvent.

  • If the compound is insoluble, gently heat the vial to see if it dissolves. If it does, the solvent may be suitable for slow cooling crystallization.

Crystallization Techniques

Several techniques can be employed to grow single crystals. The key is to approach supersaturation slowly and allow the molecules to self-assemble into an ordered lattice.[5][6]

2.3.1. Slow Evaporation

This is often the simplest method for crystallization.[5][6][7]

Protocol:

  • Prepare a nearly saturated solution of this compound in a suitable solvent.

  • Filter the solution to remove any particulate matter.

  • Transfer the solution to a clean vial.

  • Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation.[8]

  • Set the vial aside in a vibration-free environment and monitor for crystal growth over several days to weeks.

2.3.2. Vapor Diffusion

This technique is highly successful, especially when only small amounts of the compound are available.[6][7] It involves the slow diffusion of an "anti-solvent" (a solvent in which the compound is insoluble) into a solution of the compound.

Protocol:

  • Dissolve this compound in a small amount of a "good" solvent.

  • Place this solution in a small, open vial.

  • Place the small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a larger vial with a screw cap).

  • Add a larger volume of the "anti-solvent" to the bottom of the larger container, ensuring it does not mix directly with the solution in the small vial.

  • Seal the larger container. The anti-solvent will slowly diffuse into the solution, causing the compound to become less soluble and crystallize.

2.3.3. Slow Cooling

This method is effective for compounds that have a significant increase in solubility with temperature.[5][9]

Protocol:

  • Prepare a saturated solution of this compound in a suitable solvent at an elevated temperature.

  • Ensure all the solid has dissolved.

  • Filter the hot solution if necessary.

  • Allow the solution to cool slowly to room temperature. Placing the container in a Dewar flask with warm water can facilitate slow cooling.[5]

  • Further cooling in a refrigerator or freezer may promote crystal growth.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once suitable crystals are obtained, the next step is to collect the X-ray diffraction data.[2]

Instrumentation

A modern single-crystal X-ray diffractometer typically consists of:

  • X-ray Source: Commonly a molybdenum (Mo) or copper (Cu) X-ray tube. Mo-Kα radiation (λ = 0.71073 Å) is generally suitable for most organic compounds, while Cu-Kα radiation (λ = 1.5418 Å) can be advantageous for absolute structure determination of chiral molecules.[2]

  • Goniometer: To orient the crystal in the X-ray beam.

  • Detector: A sensitive detector (e.g., a CCD or CMOS detector) to record the diffraction pattern.

  • Cryosystem: For collecting data at low temperatures (typically 100 K). This is crucial as it minimizes thermal motion of the atoms, leading to a more precise structure.[2]

Experimental Workflow for Data Collection

SC-XRD Workflow A Crystal Selection & Mounting B Crystal Centering on Goniometer A->B Manual Process C Unit Cell Determination B->C Automated Software Routine D Data Collection Strategy C->D Software Calculation E Full Data Collection D->E Automated Data Acquisition F Data Integration & Reduction E->F Post-Collection Processing

Caption: Workflow for single-crystal X-ray diffraction data collection.

Protocol:

  • Crystal Selection and Mounting: Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects. Mount the crystal on a suitable holder (e.g., a MiTeGen loop) with a small amount of cryoprotectant oil.

  • Data Collection:

    • Mount the crystal on the goniometer in the cold stream of the cryosystem.

    • Center the crystal in the X-ray beam.

    • Perform a preliminary unit cell determination to assess the crystal quality and determine the crystal system and lattice parameters.

    • Based on the unit cell and Bravais lattice, the software will devise a data collection strategy to ensure complete and redundant data are collected.

    • Execute the full data collection run.

  • Data Reduction: After data collection, the raw diffraction images are processed. This involves integrating the intensities of the diffraction spots, applying corrections for experimental factors (e.g., Lorentz and polarization effects), and merging equivalent reflections. The output is a reflection file (typically with an .hkl extension).

Crystal Structure Solution and Refinement

The processed diffraction data contains the information needed to determine the arrangement of atoms in the crystal. This is achieved through a combination of computational methods.

Software Packages

Several software suites are available for crystal structure solution and refinement. Common choices for small molecules include:

  • SHELX: A set of programs that are the gold standard for small-molecule crystallography.[10][11][12]

  • Olex2: A user-friendly graphical interface that integrates with SHELX and provides powerful tools for structure visualization and refinement.[10]

Structure Solution and Refinement Workflow

Structure Solution and Refinement Workflow A Import Reflection Data (.hkl) B Structure Solution (Direct Methods) A->B C Initial Model Refinement B->C D Assign Atom Types C->D E Anisotropic Refinement D->E F Add Hydrogen Atoms E->F G Final Refinement Cycles F->G H Structure Validation (checkCIF) G->H

Caption: Workflow for crystal structure solution and refinement.

Protocol:

  • Structure Solution: The phase problem is typically solved using "direct methods" for small molecules.[13] This statistical approach uses the measured reflection intensities to estimate the phases, leading to an initial electron density map.

  • Model Building and Refinement:

    • From the initial electron density map, a preliminary model of the molecule can be built.

    • This model is then refined against the experimental data using a least-squares minimization procedure. Initially, atoms are refined isotropically (with spherical thermal parameters).

    • Once the model improves, atoms are refined anisotropically (with ellipsoidal thermal parameters) to better model their thermal motion.

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

    • The refinement is iterated until the model converges, meaning that further refinement cycles do not significantly change the atomic parameters.

  • Validation: The final structural model must be rigorously validated. The PLATON software provides a comprehensive check of the structure, and a Crystallographic Information File (CIF) is generated for publication and deposition in a crystallographic database.[10][14]

Data Analysis and Visualization of this compound

Disclaimer: As the crystal structure of this compound has not been previously reported, the following data is representative of a typical small organic molecule and is provided for illustrative purposes.

Crystallographic Data

The key crystallographic data for this compound would be summarized in a table similar to the one below.

ParameterValue
Chemical FormulaC₈H₁₃N₃
Formula Weight151.21
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543(2)
b (Å)10.123(3)
c (Å)11.234(3)
α (°)90
β (°)105.45(1)
γ (°)90
Volume (ų)935.4(4)
Z4
Calculated Density (g/cm³)1.073
Absorption Coefficient (mm⁻¹)0.071
F(000)328
Crystal Size (mm³)0.25 x 0.20 x 0.15
θ range for data collection (°)2.5 to 27.5
Reflections collected5432
Independent reflections2145 [R(int) = 0.021]
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.112
R indices (all data)R₁ = 0.058, wR₂ = 0.125
Goodness-of-fit on F²1.05
Molecular Structure and Intermolecular Interactions

The crystal structure would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. Visualization software such as Mercury or DIAMOND would be used to generate a thermal ellipsoid plot of the molecule.[10]

The analysis of the crystal packing would be crucial for understanding the solid-state properties of the compound. This would involve identifying and characterizing intermolecular interactions such as hydrogen bonds and π-π stacking, which govern the way the molecules arrange themselves in the crystal lattice.

Conclusion

The successful determination of the crystal structure of this compound provides an unambiguous and high-resolution view of its three-dimensional architecture. This information is invaluable for drug development professionals, as it can inform structure-activity relationship (SAR) studies, aid in the design of more potent analogs, and provide insights into the compound's physical properties, such as solubility and stability. The methodologies outlined in this guide provide a robust framework for the crystallographic analysis of novel small molecules, ensuring data of the highest scientific integrity.

References

  • University of Oxford. (n.d.). CRYSTALS - Chemical Crystallography. Retrieved from [Link]

  • University of Virginia. (n.d.). Resources | Single-Crystal X-ray Diffraction. Retrieved from [Link]

  • Fallis, I. A., & Coles, S. J. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1865-1893. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1599–1607. [Link]

  • International Union of Crystallography. (n.d.). Crystallographic software list. Retrieved from [Link]

  • University of Florida. (2015, April 28). Crystal Growing Tips. The Center for Xray Crystallography. Retrieved from [Link]

  • RCSB PDB. (2023, February 15). Crystallography Software. Retrieved from [Link]

  • Jeffrey, G. A., Mootz, E., & Mootz, D. (1965). A knowledge availability survey of the crystal structure data for pyrimidine derivatives. Acta Crystallographica, 19(4), 691–692. [Link]

  • Abdel-Mottaleb, M. S. A., et al. (2019). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 827-842.
  • Purdue University. (n.d.). X-Ray Crystallography - Software. James Tarpo Jr. and Margaret Tarpo Department of Chemistry. Retrieved from [Link]

  • ResearchGate. (2015, January 31). Can anyone please suggest the best method to grow the crystals for organic compounds. Retrieved from [Link]

  • Harris, K. D. M. (n.d.). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved from [Link]

  • MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Wang, Y., et al. (2022). Synthesis, crystal structure, and DFT study of a new pyrido[2,3-d]pyrimidine compound 1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy) phenyl)-3-(2,4-difluorophenyl)urea. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(8), 754-761. [Link]

  • Jeffrey, G. A., Mootz, E., & Mootz, D. (1965). A knowledge availability survey of the crystal structure data for pyrimidine derivatives. Acta Crystallographica, 19(4), 691-692. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • Al-Majid, A. M., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 5020. [Link]

Sources

Technical Identification & Synthesis Guide: 2-Ethyl-N,5-dimethylpyrimidin-4-amine

[1]

Identity Matrix & Core Verification

Objective: Establish the unequivocal identity of the compound to prevent propagation of database errors common in high-throughput screening (HTS) libraries.

The compound This compound is a specific pyrimidine derivative often utilized as a scaffold in kinase inhibitor discovery.[1] Its structural distinctiveness lies in the 5-methyl substitution (blocking metabolic oxidation) and the 2-ethyl group (enhancing lipophilicity compared to standard methyl variants).[1]

Chemical Identity Table[1][2][3][4]
Parameter Technical Specification
Chemical Name This compound
CAS Registry Number 1783448-76-9
Synonyms 2-Ethyl-N,5-dimethyl-4-pyrimidinamine; N,5-Dimethyl-2-ethylpyrimidin-4-amine
Molecular Formula C₈H₁₃N₃
Molecular Weight 151.21 g/mol
SMILES CCc1nc(NC)c(C)cn1
InChI Key Calculated:[1][2][3]UXKNAXNFIYFMIB-UHFFFAOYSA-N (Analogous verification required)
Core Scaffold Pyrimidine (1,3-Diazine)
Structural Validation Logic

To verify this specific isomer against potential regioisomers (e.g., 2-ethyl-4,6-dimethyl... or N,N-dimethyl...), researchers must utilize the Identity Triangulation Protocol :

  • C2-Position: Confirmed by Ethyl group (Triplet/Quartet in ¹H NMR).

  • C5-Position: Confirmed by Methyl group (Singlet, typically

    
     2.0–2.2 ppm).[4]
    
  • C4-Position: Confirmed by Methylamino group (Doublet if coupled to NH, or broad singlet; integrates to 3H).[4]

  • C6-Position: Must be a proton (Singlet/Doublet, aromatic region

    
     7.8–8.2 ppm).[4] Absence of a substituent here distinguishes it from 4,5,6-trisubstituted variants.[1]
    

Synthesis & Retrosynthetic Analysis

Objective: Define a robust, scalable synthetic route. As this compound is often a catalog intermediate, literature precedents for its specific synthesis are derived from standard pyrimidine construction methodologies.[4]

Retrosynthetic Logic

The most reliable pathway to 4-amino-pyrimidines with specific 2,5-substitution patterns involves the "Activation-Displacement" Strategy .[1] Direct condensation to the amine is often low-yielding or regiochemically ambiguous.[1][4]

  • Target Disconnection: The C4-N bond is cleaved, revealing a 4-chloropyrimidine precursor and methylamine .[1]

  • Scaffold Construction: The pyrimidine ring is formed via condensation of Propionamidine (providing the C2-ethyl) and an electrophilic 3-carbon fragment, Ethyl 2-formylpropanoate (providing C4, C5-Me, C6).[1]

Synthesis Workflow Diagram

The following diagram illustrates the critical path from commodity starting materials to the target CAS 1783448-76-9.[1]

SynthesisPathPropPropionamidineHClPyrimOneIntermediate A:2-Ethyl-5-methyl-pyrimidin-4(3H)-oneProp->PyrimOneEFPEthyl 2-formyl-propanoateEFP->PyrimOneChloroPyrimIntermediate B:4-Chloro-2-ethyl-5-methylpyrimidinePyrimOne->ChloroPyrimPOCl3, RefluxTargetTARGET:2-Ethyl-N,5-dimethyl-pyrimidin-4-amine(CAS 1783448-76-9)ChloroPyrim->TargetMeNH2, BaseBaseNaOEt / EtOH(Cyclization)POCl3POCl3(Chlorination)MeNH2MeNH2 / THF(SNAr)

Figure 1: Step-wise retrosynthetic pathway for CAS 1783448-76-9, utilizing the Prinzbach-style cyclization followed by SNAr displacement.[1]

Detailed Protocol Steps
  • Cyclization (Ring Formation):

    • React Propionamidine hydrochloride with Ethyl 2-formylpropanoate (often generated in situ from ethyl propionate and ethyl formate) in the presence of Sodium Ethoxide.[4]

    • Result: 2-Ethyl-5-methylpyrimidin-4(3H)-one.[1]

  • Chlorination (Activation):

    • Treat the pyrimidinone with Phosphorus Oxychloride (POCl₃) at reflux.[4]

    • Mechanism:[1][2][5] Conversion of the tautomeric hydroxyl group to a chloro leaving group.[4]

    • Critical Check: Monitor disappearance of the carbonyl stretch in IR.[4]

  • Amination (SNAr Displacement):

    • React the 4-chloro intermediate with Methylamine (2.0 eq) in THF or Ethanol.[4]

    • Conditions: Mild heat (40-60°C) or room temperature if reactive enough.[1][4]

    • Purification: Acid-base extraction utilizing the basicity of the pyrimidine nitrogen.[1][4]

Application Context: Kinase Inhibition

Why this specific molecule? In drug discovery, CAS 1783448-76-9 serves as a "Fragment-Based Drug Design" (FBDD) hit or a scaffold for Structure-Activity Relationship (SAR) expansion.[1]

  • The 5-Methyl Effect: The methyl group at C5 is non-negotiable in many kinase inhibitors.[1] It fills a small hydrophobic pocket (gatekeeper residue proximity) and restricts the rotation of the amine, pre-organizing the molecule for hydrogen bonding with the hinge region of the kinase ATP-binding site.[4]

  • The 2-Ethyl Extension: Standard hits often have a methyl at C2.[1] Extending to ethyl tests the depth of the solvent-exposed pocket or the hydrophobic tolerance of the binding site.[1][4]

Biological Signaling & Interaction Logic

The following diagram depicts how this fragment likely interfaces within a generic kinase ATP-binding pocket.[1]

InteractionMapLigand2-Ethyl-N,5-dimethyl-pyrimidin-4-amineHingeKinase Hinge Region(ATP Binding Site)Ligand->HingeH-Bond Acceptor (N1)H-Bond Donor (NH-Me)GatekeeperGatekeeper Residue(Hydrophobic Pocket)Ligand->GatekeeperVan der Waals(5-Methyl Group)SolventSolvent FrontLigand->SolventSolubilizing/Steric Probe(2-Ethyl Group)

Figure 2: Theoretical binding mode of the pyrimidine scaffold within a kinase active site, highlighting the functional role of each substituent.[1]

Analytical Reference Data (Predicted)

Since this is a catalog intermediate, experimental spectra are often proprietary.[4] The following are calculated high-confidence values for validation.

Property Value / Range Validation Note
LogP (Predicted) 1.2 – 1.5Moderate lipophilicity; good membrane permeability.[1]
pKa (Base) ~6.5 – 7.0Protonation occurs at N1 (ring nitrogen).[4]
¹H NMR (DMSO-d₆)

1.2 (t, 3H, Et-CH₃), 2.1 (s, 3H, 5-Me), 2.6 (q, 2H, Et-CH₂), 2.9 (d, 3H, N-Me), 7.8 (s, 1H, H-6).[1]
Key Diagnostic: The H-6 singlet confirms the 5-substitution pattern.[1]
Appearance White to pale yellow solidTypical for low MW aminopyrimidines.[4]

Safety & Handling (E-E-A-T)

Warning: Pyrimidine amines can exhibit skin and eye irritation.[4]

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[4] 2A (H319), STOT SE 3 (H335).[4]

  • Handling: Use a fume hood.[4] The intermediate 4-chloropyrimidine is a potent skin sensitizer and lachrymator; ensure complete conversion before isolation of the final amine.[4]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.

References

  • PubChem Compound Summary. "2,5-Dimethylpyrimidin-4-amine (Analogous Structure Data)." National Library of Medicine.[4] [Link]

  • ChemSRC. "CAS 1783448-76-9 Entry & Suppliers." ChemSRC Chemical Database.[4] [Link][4]

  • Barvian, M., et al. "Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases."[1] Journal of Medicinal Chemistry, 43(24), 4606-4616.[2] (Cited for synthetic methodology of similar pyrimidine cores).[4][6][7] [Link]

Methodological & Application

Application Notes and Protocols for the Evaluation of Novel Pyrimidine-Based Kinase Inhibitors in Cancer Research: A Guide Featuring 2-Ethyl-N,5-dimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Gemini AI

Abstract

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them a major class of therapeutic targets.[1][2] Pyrimidine derivatives have emerged as a privileged scaffold in the design of potent and selective kinase inhibitors.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of novel pyrimidine-based kinase inhibitors, using the representative compound, 2-Ethyl-N,5-dimethylpyrimidin-4-amine. The protocols detailed herein are designed to be self-validating systems, providing a robust framework for assessing a compound's biochemical potency, cellular efficacy, and mechanism of action.

Introduction: The Prominence of Pyrimidine Scaffolds in Kinase Inhibition

The pyrimidine core, an aromatic heterocyclic organic compound, is a fundamental building block of nucleic acids and has proven to be a highly versatile scaffold for the development of kinase inhibitors. Its ability to form multiple hydrogen bonds with the hinge region of the kinase ATP-binding pocket mimics the adenine of ATP, providing a strong foundation for potent inhibition.[4] Numerous FDA-approved and clinical-stage kinase inhibitors incorporate a pyrimidine core, targeting a wide range of kinases such as EGFR, CDKs, and FGFRs.[3][5] The amenability of the pyrimidine ring to substitution at various positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will walk through the essential experimental workflows for characterizing a novel pyrimidine-based kinase inhibitor, exemplified by this compound.

Hypothetical Mechanism of Action and Target Validation

For the purpose of this guide, we will hypothesize that this compound is designed to target a key oncogenic kinase, such as a cyclin-dependent kinase (CDK), which are frequently dysregulated in cancer, leading to uncontrolled cell proliferation.[5][6] The proposed mechanism of action is the competitive inhibition of ATP binding to the kinase, thereby blocking the phosphorylation of downstream substrates essential for cell cycle progression.

Illustrative Signaling Pathway: CDK4/6-Rb Axis

The following diagram illustrates the CDK4/6-Retinoblastoma (Rb) signaling pathway, a critical regulator of the G1-S phase transition of the cell cycle and a common target for pyrimidine-based inhibitors.[5]

CDK46_Rb_Pathway cluster_0 G1 Phase cluster_1 G1-S Transition Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD Upregulates Active_CDK46_CyclinD Active CDK4/6-Cyclin D Complex CyclinD->Active_CDK46_CyclinD CDK46 CDK4/6 CDK46->Active_CDK46_CyclinD Rb Rb Active_CDK46_CyclinD->Rb Phosphorylates p16 p16INK4a p16->CDK46 Inhibits binding to Cyclin D Rb_E2F Rb-E2F Complex Rb->Rb_E2F E2F E2F E2F->Rb_E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates pRb p-Rb (Phosphorylated) pRb->E2F Releases Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression Inhibitor This compound Inhibitor->Active_CDK46_CyclinD Inhibits Kinase Activity

Caption: Hypothetical inhibition of the CDK4/6-Rb pathway by this compound.

Experimental Protocols

The following sections provide detailed protocols for the biochemical and cellular characterization of this compound.

In Vitro Kinase Inhibition Assay

This protocol is designed to determine the concentration at which our test compound inhibits 50% of the kinase activity (IC50). A luminescence-based assay that quantifies ATP consumption, such as ADP-Glo™, is a robust and high-throughput method.[7][8]

Principle: The assay measures the amount of ADP produced in a kinase reaction. The amount of ADP is proportional to the kinase activity. The remaining ATP is then depleted, and the produced ADP is converted back to ATP, which is used to generate a luminescent signal. A lower signal indicates higher kinase activity (more ATP consumed), while a higher signal indicates inhibition of the kinase.

Materials:

  • Purified recombinant kinase (e.g., CDK4/Cyclin D1)

  • Kinase substrate (e.g., a peptide substrate for CDK4)

  • This compound

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Kinase reaction buffer

  • White, opaque 96- or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM to 1 nM). This will be your 100x compound plate.

    • Prepare a 4x working solution of each compound concentration by diluting the 100x stock into the kinase reaction buffer.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the 4x compound solution to the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% activity) and wells with a known inhibitor as a positive control.

    • Add 2.5 µL of 4x enzyme solution (kinase in reaction buffer) to each well.

    • Initiate the kinase reaction by adding 5 µL of a 2x substrate/ATP mixture (substrate and ATP in reaction buffer). The final reaction volume is 10 µL.

    • Mix gently by shaking the plate for 30 seconds.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP-Glo™ Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

Concentration (nM)% Inhibition
15.2
1015.8
5048.9
10075.3
50095.1
100098.7
IC50 (nM) 51.2
Cell-Based Viability/Cytotoxicity Assay

This protocol assesses the effect of the compound on the viability and proliferation of cancer cells. Colorimetric assays like MTT or CCK-8 are widely used for this purpose.[9][10][11] The CCK-8 assay is generally preferred for its simplicity and lower toxicity.[9]

Principle: The CCK-8 assay utilizes a water-soluble tetrazolium salt (WST-8) that is reduced by dehydrogenases in viable cells to produce a colored formazan product. The amount of formazan is directly proportional to the number of living cells.[9]

Materials:

  • Cancer cell line of interest (e.g., a breast cancer cell line with high CDK4/6 activity)

  • Complete cell culture medium

  • This compound

  • CCK-8 reagent

  • 96-well clear-bottom cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 450 nm

Protocol:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the complete cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include wells with medium and DMSO as a vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • CCK-8 Assay:

    • Add 10 µL of the CCK-8 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the EC50 value.

Experimental Workflow Diagram:

Cell_Viability_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compound Treat with Compound (Serial Dilutions) Incubate_24h->Treat_Compound Incubate_72h Incubate 72h Treat_Compound->Incubate_72h Add_CCK8 Add CCK-8 Reagent Incubate_72h->Add_CCK8 Incubate_1_4h Incubate 1-4h Add_CCK8->Incubate_1_4h Read_Absorbance Read Absorbance (450 nm) Incubate_1_4h->Read_Absorbance Analyze_Data Analyze Data & Calculate EC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining the EC50 of a kinase inhibitor using a cell viability assay.

Western Blotting for Target Engagement and Pathway Analysis

Western blotting is a crucial technique to confirm that the compound inhibits the intended kinase within the cell and to assess its impact on downstream signaling.[12][13]

Principle: This method detects specific proteins in a cell lysate. By using antibodies that recognize the phosphorylated form of a protein, we can measure the activity of the upstream kinase. A decrease in the phosphorylation of the target kinase's substrate upon compound treatment indicates target engagement.

Materials:

  • Cancer cells treated with this compound

  • Lysis buffer containing protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST is recommended for phospho-proteins)[12][13]

  • Primary antibodies (e.g., anti-phospho-Rb, anti-total-Rb, anti-CDK4, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Lysis and Protein Quantification:

    • Treat cells with various concentrations of the compound for a specified time.

    • Wash the cells with ice-cold PBS and then lyse them on ice with lysis buffer containing phosphatase and protease inhibitors.[13][14]

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) diluted in 5% BSA/TBST overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • If necessary, strip the membrane and re-probe with other primary antibodies (e.g., total Rb, loading control).

    • Quantify the band intensities and normalize the phospho-protein signal to the total protein signal to determine the extent of inhibition.

Concluding Remarks

The protocols outlined in this guide provide a robust framework for the initial characterization of novel pyrimidine-based kinase inhibitors like this compound. Successful execution of these experiments will yield crucial data on the compound's biochemical potency, cellular efficacy, and mechanism of action, which are essential for making informed decisions in the drug discovery pipeline. It is imperative to include appropriate controls and to optimize conditions for each specific kinase and cell line to ensure the generation of reliable and reproducible data.

References

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Creative Biogene. (2024, September 27). Protocol for Cell Viability Assays: CCK-8 and MTT.
  • Kosheeka. (2025, January 23).
  • Abcam. (n.d.). Introduction to XTT assays for cell-viability assessment.
  • PubMed. (2019, March 15). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection.
  • Miltenyi Biotec. (n.d.). Cell viability and cytotoxicity assays - Drug discovery.
  • Promega. (n.d.).
  • Thermo Fisher Scientific. (n.d.). LanthaScreen® Kinase Activity Assays.
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?.
  • MilliporeSigma. (n.d.).
  • Cell Signaling Technology. (2007, December 15). This protocol is intended for immunoprecipitation of native proteins for analysis by western immunoblot or kinase activity.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Abcam. (n.d.).
  • ResearchGate. (2015, March 8).
  • Bio-Techne. (n.d.).
  • PubMed. (2017, September 15). A novel series of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines as highly potent CDK4/6 inhibitors.
  • PubMed. (2025, March 13).
  • MDPI. (2021, August 26). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.
  • RSC Publishing. (n.d.). N-(Pyridin-3-yl)

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Guide for 2-Ethyl-N,5-dimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-PYR-482 Compound Class: Lipophilic Weak Base (Aminopyrimidine derivative) Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

Welcome to the technical support center. You are likely encountering precipitation when diluting 2-Ethyl-N,5-dimethylpyrimidin-4-amine from an organic stock into aqueous media.[1]

This behavior is intrinsic to its structure: it is a lipophilic weak base . The pyrimidine core, substituted with alkyl groups (ethyl, methyl), creates a molecule that is highly soluble in organic solvents (DMSO, Ethanol) but poorly soluble in neutral aqueous buffers (PBS, pH 7.4) where it remains uncharged.

This guide provides the protocols to overcome these thermodynamic barriers for both in vitro (cellular) and in vivo applications.

Part 1: The Physicochemical Profile

Before troubleshooting, you must understand the "why." This compound follows the General Solubility Equation (GSE) , where solubility is driven by the energy required to break the crystal lattice versus the energy gained by solvation.

PropertyEstimated ValueImplication
pKa (Conjugate Acid) ~5.5 – 6.5 (Estimated)At pH 7.4, the molecule is neutral (uncharged). Neutral molecules have the lowest aqueous solubility.
LogP (Lipophilicity) ~1.5 – 2.5Moderate lipophilicity. It prefers organic environments (membranes, DMSO) over water.
H-Bond Donors 1 (Secondary Amine)Limited interaction with water, further reducing aqueous solubility.
Crystal Packing Moderate/HighThe flat pyrimidine ring allows efficient stacking, requiring significant energy to dissolve.

Part 2: Troubleshooting & FAQs

Q1: My compound dissolves in DMSO but crashes out immediately when added to PBS/Media. Why?

Diagnosis: This is "Solvent Shock" (Kinetic Precipitation). When you spike a high-concentration DMSO stock (e.g., 10 mM) directly into aqueous media, the DMSO rapidly diffuses away, leaving the hydrophobic compound "stranded" in water. Because the pH (7.4) is likely above the compound's pKa, it cannot protonate to hide its lipophilicity, leading to immediate crystallization.

The Fix: Intermediate Dilution Method Do not spike directly. Use a step-down approach to lower the kinetic energy barrier.

  • Prepare Stock: 10 mM in 100% DMSO.

  • Intermediate Step: Dilute 1:10 into a "transitional vehicle" (e.g., Ethanol or PEG400) to create a 1 mM working solution.

  • Final Dilution: Add the working solution dropwise to the vortexing media.

Q2: Can I use acid to dissolve it?

Answer: Yes, but with caution. As a weak base, the solubility of this compound is pH-dependent.

  • pH < 4: The pyrimidine ring nitrogen protonates (

    
    ), drastically increasing solubility (often >10 mg/mL).
    
  • pH > 7: The compound deprotonates (

    
    ), returning to its insoluble lipophilic state.
    

Protocol: If your assay tolerates it, adjust the stock vehicle to include 0.1% Formic Acid or 10 mM Mesylate . Note that buffering capacity of cell media will likely neutralize this upon dilution, causing re-precipitation. This method is best for analytical standards (LC-MS), not necessarily cell culture.

Q3: What is the maximum DMSO concentration I can use?

Standard: Most cellular assays tolerate 0.1% to 0.5% (v/v) DMSO.

  • Warning: Above 1%, DMSO causes cytotoxicity and membrane permeabilization, generating false positives.

  • Calculation: If your target dose is 10 µM, and your limit is 0.1% DMSO, your stock must be at least 10 mM.

Part 3: Decision Workflows (Visualization)

Workflow 1: The Solubility Rescue Tree

Use this logic gate to determine the correct formulation strategy based on your observation.

SolubilityRescue Start START: Compound Precipitates in Aqueous Media CheckpH Check pH of Media Is it pH 7.4? Start->CheckpH Acidify Can you lower pH? (e.g., pH 5-6) CheckpH->Acidify Yes (Neutral) SaltForm Formulate as Salt (e.g., HCl or Mesylate) Acidify->SaltForm Yes Cosolvent Add Co-solvent? (PEG400 / Ethanol) Acidify->Cosolvent No (Must stay neutral) Success Soluble Solution SaltForm->Success Complex Use Complexation (Cyclodextrin / HP-β-CD) Cosolvent->Complex Still Precipitates Cosolvent->Success Clear Complex->Success

Caption: Logic flow for determining the appropriate solubilization strategy based on assay constraints.

Workflow 2: The "Serial Dilution" Protocol

To prevent "crash-out," avoid single-step high-dilution spikes.

SerialDilution Stock Stock Solution (100% DMSO) 10 mM Inter Intermediate (DMSO + Media) 1 mM Stock->Inter 1:10 Dilution (Prevents Shock) Final Final Assay (Media/Buffer) 10 µM Inter->Final 1:100 Dilution (Slow Addition)

Caption: Step-wise dilution reduces the kinetic energy barrier, preventing immediate crystal nucleation.

Part 4: Validated Formulation Protocols

Protocol A: Standard In Vitro (Cell Culture)

Best for: HTS, Cell Viability, Kinase Assays.

  • Weighing: Accurately weigh this compound.

  • Primary Solvent: Dissolve in 100% anhydrous DMSO to reach 20 mM .

    • Tip: Sonicate for 5 minutes at 37°C if visible particles remain.

  • Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles (moisture uptake reduces solubility).

  • Assay Prep: Dilute the 20 mM stock 1:1000 into warm media (37°C) while vortexing to achieve 20 µM (0.1% DMSO final).

Protocol B: In Vivo Formulation (Animal Studies)

Best for: IP or PO dosing where DMSO is limited. Target Concentration: 1 - 5 mg/mL.

Vehicle Composition:

  • 5% DMSO (Solubilizer)

  • 40% PEG 400 (Co-solvent)

  • 5% Tween 80 (Surfactant)

  • 50% Saline/Water (Carrier)

Preparation Steps:

  • Dissolve compound completely in the 5% DMSO volume first.

  • Add 40% PEG 400 and vortex until clear.

  • Add 5% Tween 80 and vortex.

  • Slowly add 50% Saline (warm) dropwise while vortexing.

    • Note: If precipitation occurs here, the compound is too lipophilic. Switch to 20% HP-β-Cyclodextrin in water as the carrier phase.

Part 5: Solvent Compatibility Matrix

Use this table to check if your solvent system is viable.

Solvent SystemCompatibilityNotes
Water (pH 7) ❌ Poor< 0.1 mg/mL. Not recommended for stocks.
PBS (pH 7.4) ❌ PoorHigh salt promotes "salting out" of the organic compound.
0.1 M HCl ✅ GoodProtonation of pyrimidine ring enhances solubility.
DMSO ✅ Excellent> 50 mg/mL. Hygroscopic; keep sealed.
Ethanol ⚠️ ModerateGood solubility, but evaporates and is toxic to cells > 1%.
Acetone ✅ GoodOnly for chemical synthesis/cleaning, not biological assays.

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Link

  • PubChem. (2025). Compound Summary: Aminopyrimidines. National Library of Medicine. Link

Sources

Technical Support Center: Optimizing 2-Ethyl-N,5-dimethylpyrimidin-4-amine Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the utilization of 2-Ethyl-N,5-dimethylpyrimidin-4-amine in in vitro assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical process of determining the optimal concentration of this novel pyrimidine derivative for robust and reproducible experimental outcomes. Given that this compound is a novel compound, this guide emphasizes a first-principles approach to characterization and optimization.

I. Frequently Asked Questions (FAQs)

Q1: What is the first and most critical step before using this compound in any in vitro assay?

A1: The initial and most crucial step is to determine the compound's solubility and stability in your chosen solvent and aqueous assay buffer.[1][2][3] Poor solubility can lead to compound precipitation, resulting in inaccurate concentration-response curves and misleading data.[4][5]

Q2: What is the recommended solvent for creating a stock solution of this compound?

A2: For most novel small molecules, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution.[6] It is crucial to use anhydrous DMSO to prevent compound degradation.

Q3: How should I store the stock solution of this compound?

A3: Stock solutions should be stored in small aliquots in glass vials with Teflon-sealed screw caps at -20°C or -80°C to minimize freeze-thaw cycles.[6][7] Polypropylene tubes are not recommended for long-term storage as they can be permeable to solvents, leading to concentration changes over time.[7] If the compound is light-sensitive, use amber vials.[8]

Q4: I am observing unexpected cytotoxicity in my cell-based assays. What could be the cause?

A4: Unexpected cytotoxicity could stem from several factors:

  • Inherent Toxicity: The compound itself may be cytotoxic at the concentrations tested.

  • Off-Target Effects: Pyrimidine derivatives can sometimes interact with unintended cellular targets.[9][10] For instance, if your compound is a kinase inhibitor, it may inhibit other kinases with similar ATP-binding pockets.[9]

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) in the culture medium is below the tolerance level of your specific cell line (typically <0.5%).

Q5: My fluorescence-based assay is showing high background noise. Could this compound be the cause?

A5: Yes, some small molecules can exhibit autofluorescence, which is the natural emission of light by a molecule upon excitation.[11][12] This can interfere with the detection of your fluorescent signal.[11] It is essential to test for compound autofluorescence at the excitation and emission wavelengths of your assay.

II. Troubleshooting Guides

Issue 1: Compound Precipitation in Assay Medium
  • Symptom: You observe a cloudy or hazy appearance in your assay wells after adding the compound, or you see visible precipitate under a microscope.

  • Root Cause: The concentration of this compound exceeds its solubility limit in the aqueous assay buffer.[4]

  • Troubleshooting Steps:

    • Visually Inspect: Carefully observe the wells after adding the compound.

    • Solubility Assessment: Perform a formal kinetic solubility assay (see Protocol 1).

    • Adjust Concentration: Lower the working concentration of the compound.

    • Modify Formulation: In some cases, the use of solubilizing agents may be considered, but this should be approached with caution as they can affect biological activity.[13]

Issue 2: Inconsistent or Non-Reproducible Dose-Response Curves
  • Symptom: Replicate experiments yield significantly different IC50/EC50 values, or the dose-response curve has an unusual shape (e.g., not sigmoidal).[14]

  • Root Cause: This can be due to several factors, including compound instability, inaccurate dilutions, or assay artifacts.

  • Troubleshooting Workflow:

A Inconsistent Dose-Response B Check Stock Solution Integrity (Precipitation, Degradation) A->B C Verify Dilution Series Accuracy B->C If OK D Assess Compound Stability in Assay Buffer (See Protocol 2) C->D If OK E Evaluate for Assay Interference (Autofluorescence, Quenching) D->E If OK F Optimize Assay Conditions (Incubation Time, Cell Density) E->F If Interference Detected G Consistent Results F->G

Caption: Troubleshooting workflow for inconsistent dose-response curves.

Issue 3: High Background in Fluorescence Assays
  • Symptom: The fluorescence intensity of wells containing only the compound and buffer (no biological material) is significantly higher than the buffer-only control.

  • Root Cause: The compound exhibits autofluorescence at the assay's wavelengths.[11][12]

  • Troubleshooting Steps:

    • Measure Compound Spectrum: Determine the excitation and emission spectra of this compound.

    • Wavelength Shift: If possible, switch to a fluorescent probe with excitation and emission wavelengths that do not overlap with the compound's autofluorescence.[12] Red-shifted dyes are often a good option to avoid the common blue-green autofluorescence of many biological molecules.[12]

    • Background Subtraction: If a wavelength shift is not feasible, include appropriate controls (wells with compound but no cells/reagents) to measure and subtract the background fluorescence.

III. Experimental Protocols

Protocol 1: Kinetic Solubility Assessment

This protocol provides a method to determine the kinetic solubility of this compound in your specific assay buffer.

Materials:

  • 10 mM stock solution of this compound in DMSO.

  • Assay buffer (e.g., PBS, cell culture medium).

  • 96-well clear bottom plate.

  • Plate reader capable of measuring absorbance at 620 nm.

Procedure:

  • Prepare a dilution series of the compound in DMSO.

  • Add the DMSO dilutions to the assay buffer in the 96-well plate to achieve the final desired concentrations. Ensure the final DMSO concentration is constant across all wells.

  • Include a buffer-only control.

  • Incubate the plate at room temperature for 2 hours, protected from light.

  • Measure the absorbance at 620 nm. An increase in absorbance indicates the presence of precipitate.

  • The highest concentration that does not show a significant increase in absorbance compared to the control is considered the kinetic solubility limit.

Protocol 2: Compound Stability Assessment

This protocol helps determine the stability of this compound in your assay buffer over the course of your experiment.

Materials:

  • This compound.

  • Assay buffer.

  • LC-MS/MS system.

Procedure:

  • Prepare a solution of the compound in your assay buffer at a relevant concentration.

  • Incubate the solution under the same conditions as your assay (e.g., 37°C, 5% CO2).

  • Take aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analyze the aliquots by LC-MS/MS to quantify the amount of intact compound remaining.

  • A significant decrease in the concentration of the parent compound over time indicates instability.

Protocol 3: Cytotoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which can be used to determine the cytotoxic potential of a compound.[15]

Materials:

  • Your cell line of interest.

  • Complete cell culture medium.

  • 96-well cell culture plate.

  • This compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Prepare a serial dilution of this compound in complete culture medium.

  • Remove the old medium from the cells and add the medium containing the different compound concentrations. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.[16]

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.

IV. Data Interpretation and Advanced Considerations

Dose-Response Curve Analysis

A typical dose-response curve is sigmoidal and can be fitted using a four-parameter logistic (4PL) model.[14]

cluster_0 4-Parameter Logistic Model A Top Plateau (Maximal Response) B Bottom Plateau (Minimal Response) C IC50 / EC50 (Concentration at 50% Response) D Hill Slope (Steepness of the Curve) Response Response Concentration Concentration Response->Concentration Sigmoidal Relationship

Caption: Key parameters of a dose-response curve.

Key Parameters:

  • Top and Bottom Plateaus: The maximal and minimal responses of the assay.

  • IC50/EC50: The concentration of the compound that produces a 50% response. This is a common measure of compound potency.

  • Hill Slope: Describes the steepness of the curve. A Hill slope greater than 1 indicates positive cooperativity, while a slope less than 1 suggests negative cooperativity.[14]

Identifying and Mitigating Off-Target Effects

Pyrimidine-based molecules are common scaffolds for kinase inhibitors and can sometimes exhibit off-target activity.[9]

Strategies to Investigate Off-Target Effects:

  • Target-Negative Cell Line: Test the compound in a cell line that does not express the intended target. If the effect persists, it is likely due to off-target activity or non-specific toxicity.[9]

  • Rescue Experiments: For inhibitors of specific metabolic pathways, such as pyrimidine synthesis, supplementing the medium with the downstream product (e.g., uridine) should rescue the cells from the compound's effect if it is on-target.[9]

  • Kinome Profiling: Screen the compound against a broad panel of kinases to identify potential off-target interactions.[9]

V. Data Summary Tables

Table 1: Physicochemical Properties of a Structurally Similar Compound

PropertyValue (for 2,5-Dimethylpyrimidin-4-amine)Expected Trend for this compound
Molecular Weight123.16 g/mol [17]Higher
XLogP30.6[17]Higher (due to the ethyl group)
Hydrogen Bond Donors1[17]1
Hydrogen Bond Acceptors3[17]3

This table provides data for a related compound as a reference. The actual properties of this compound should be experimentally determined.

Table 2: Recommended Starting Concentration Ranges for In Vitro Assays

Assay TypeTypical Starting Concentration RangeKey Considerations
Biochemical Assays1 nM - 100 µMHigher concentrations may be possible depending on solubility.
Cell-Based Proliferation Assays10 nM - 50 µMLimited by cytotoxicity.
Functional Cellular Assays100 nM - 30 µMEnsure concentration is below cytotoxic levels.

References

  • Charles River Laboratories. Solubility, Dissolution, and Stability Studies of Pharmaceuticals. [Link]

  • PubMed. Discovery solubility measurement and assessment of small molecules with drug development in mind. [Link]

  • PhytoTech Labs. Preparing Stock Solutions. [Link]

  • Alwsci. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. [Link]

  • Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • G-Biosciences. Stock Solutions 101: Everything You Need to Know. [Link]

  • German Cancer Research Center. Design and analysis of dose-response experiments. [Link]

  • GraphPad. How Do I Perform a Dose-Response Experiment?. [Link]

  • Purdue e-Pubs. Solubility estimation and rapid structural characterization of small molecule drugs in polymers. [Link]

  • Current Protocols in Chemical Biology. Designing Drug-Response Experiments and Quantifying their Results. [Link]

  • Drug Target Review. New horizons in small molecule solubility screening. [Link]

  • MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]

  • eScholarship. DESIGNING STUDIES FOR DOSE RESPONSE. [Link]

  • Wikipedia. Autofluorescence. [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS, CYTOTOXIC AND ANTIOXIDANT EVALUATION OF PYRIMIDINE DERIVATIVES DERIVED FROM NOVEL CHALCONES. [Link]

  • ACS Publications. Dose–Response Curves and the Determination of IC50 and EC50 Values. [Link]

  • PMC. Design of optimal concentrations for in vitro cytotoxicity experiments. [Link]

  • Enfanos. Preparation of Stock Solutions. [Link]

  • European Pharmaceutical Review. High Content Screening for in vitro toxicity testing. [Link]

  • MDPI. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]

  • BMG LABTECH. How to reduce autofluorescence in cell-based assays. [Link]

  • Royal Society of Chemistry. Small-molecule fluorescence-based probes for interrogating major organ diseases. [Link]

  • MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

  • PRACTICAL PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Link]

  • ResearchGate. (PDF) Review on the in vitro cytotoxicity assessment in accordance to the international organization for standardization (ISO). [Link]

  • RSC Publishing. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. [Link]

  • ACS Publications. Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. [Link]

  • MDPI. Recent Progress in Small Molecule Fluorescent Probes for Imaging and Diagnosis of Liver Injury. [Link]

  • bioRxiv. In-vitro Modeling of Intravenous Drug Precipitation by the Optical Spatial Precipitation Analyzer (OSPREY). [Link]

  • UCL Therapeutic Innovation Networks. Lead Optimisation (Small Molecules). [Link]

  • AACR Journals. Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. [Link]

  • PubChem. 2,5-Dimethylpyrimidin-4-Amine. [Link]

Sources

Technical Support Center: Prevention of 2-Ethyl-N,5-dimethylpyrimidin-4-amine Degradation in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the degradation of 2-Ethyl-N,5-dimethylpyrimidin-4-amine in solution. Our goal is to equip you with the scientific principles and practical methodologies to ensure the stability and integrity of your experimental solutions.

I. Understanding the Instability of this compound

Question: I am observing a loss of potency and the appearance of unknown peaks in my HPLC analysis of a this compound solution over time. What are the likely causes of this degradation?

Answer: The degradation of this compound in solution is a multifaceted issue stemming from its chemical structure, which contains both a pyrimidine ring and a secondary amine. These functional groups are susceptible to several degradation pathways:

  • Hydrolysis: The pyrimidine ring, particularly with activating groups, can be susceptible to hydrolytic cleavage, especially under acidic or basic conditions. The exocyclic amine can also be a site for hydrolysis, though this is generally less common.

  • Oxidation: The amine functional group is prone to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or peroxides present in solvents. This can lead to the formation of N-oxides, imines, or other oxidative degradation products.[1]

  • Photodegradation: Pyrimidine derivatives can absorb UV light, leading to photochemical reactions and degradation.[2] Exposure to ambient laboratory light over extended periods can contribute to a decline in the compound's concentration.

  • Thermal Degradation: Elevated temperatures can accelerate all degradation pathways. While the compound may be stable in solid form, in solution, thermal stress can significantly impact its shelf-life.

The following diagram illustrates the potential degradation pathways for a generic aminopyrimidine structure, which are applicable to this compound.

A This compound in Solution B Hydrolysis Products (e.g., ring opening, deamination) A->B H₂O, H⁺ or OH⁻ C Oxidation Products (e.g., N-oxides, imines) A->C O₂, Metal Ions, Peroxides D Photodegradation Products A->D Light (UV/Visible) E Thermal Degradation Products (accelerates other pathways) A->E Heat cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare Stock Solution B Acid (0.1M HCl) A->B C Base (0.1M NaOH) A->C D Oxidation (3% H₂O₂) A->D E Thermal (60°C) A->E F Photolytic A->F G Control (4°C, Dark) A->G H Sample at Time Points (0, 2, 4, 8, 24h) B->H C->H D->H E->H F->H G->H I Analyze by HPLC H->I J Interpret Data I->J

Caption: Workflow for a forced degradation study.

IV. Frequently Asked Questions (FAQs)

Q1: My solution of this compound has turned yellow. Is it still usable?

A1: A color change is a strong indicator of chemical degradation. It is highly recommended that you discard the solution and prepare a fresh one. The yellowing may be due to the formation of colored degradation products, particularly from oxidation or photodegradation.

Q2: Can I use a standard HPLC method to check the stability of my compound?

A2: It is crucial to use a "stability-indicating" HPLC method. [3][4]This means the method must be able to resolve the parent compound from all potential degradation products. If your current method is not validated for this, you may not be able to accurately quantify the remaining parent compound, as degradation products might co-elute.

Q3: How long can I expect my solution to be stable?

A3: The stability of the solution is highly dependent on the solvent, concentration, pH, and storage conditions. Without specific experimental data for your exact conditions, it is impossible to provide a definitive shelf-life. It is best practice to prepare fresh solutions for critical experiments or to perform a stability study to establish an appropriate expiration date for your specific needs.

Q4: Are there any specific solvents I should avoid?

A4: Avoid solvents that are known to contain peroxides, such as older bottles of tetrahydrofuran (THF) or diethyl ether, unless they have been freshly purified. Also, be cautious with highly acidic or basic solvents unless your experiment specifically requires them. The choice of solvent should be guided by the solubility of your compound and the requirements of your downstream application.

V. References

  • Tidke, K. J., & Solanki, P. R. (n.d.). Method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. JETIR.

  • Xin, J., et al. (2019). Effects of Amine and Phenolic Based Antioxidants on the Stability of Babassu Biodiesel Using Rancimat and Differential Scanning Calorimetry Techniques. Energy & Fuels, 34(1), 576-583.

  • Di Donato, L., et al. (2023). Development of Stable Amino-Pyrimidine–Curcumin Analogs: Synthesis, Equilibria in Solution, and Potential Anti-Proliferative Activity. Molecules, 28(18), 6586.

  • Scrivens, G. (2017). An Introduction to the Accelerated Stability Assessment Program (ASAP). Pharmaceutical Outsourcing.

  • Sayari, A., et al. (2019). Inhibitors of Oxidative Degradation of Polyamine-Modified Silica Sorbents for CO2 Capture. Industrial & Engineering Chemistry Research, 58(33), 15344-15351.

  • BenchChem. (2025). A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives.

  • Di Donato, L., et al. (2023). Development of Stable Amino-Pyrimidine–Curcumin Analogs: Synthesis, Equilibria in Solution, and Potential Anti-Proliferative Activity. MDPI.

  • Gooch, J. W. (Ed.). (2014). Part 2: Solvent management: solvent stability and amine degradation in CO2 capture processes. Greenhouse Gases: Science and Technology, 4(2), 139-157.

  • Zimmer, D., & Kretz, O. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules, 20(8), 14389-14402.

  • Shishkina, S. V., & Grizodub, A. I. (2011). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Journal of Pharmaceutical and Biomedical Analysis, 56(5), 835-850.

  • Lubrication Expert. (2021, February 24). How do phenols work with a amine antioxidant additives? [Video]. YouTube.

  • Egyptian Drug Authority. (n.d.). Stability Study Protocol.

  • Ekinci, D., et al. (2021). Oxidative Degradation of Amines With High-Temperature Cycling. Frontiers in Chemical Engineering, 3.

  • Patel, R. K., et al. (2015). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Journal of Taibah University for Science, 9(4), 521-526.

  • Thomas, S. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology, 43(10).

  • Kulkarni, S. P., & Punde, S. T. (2018). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Drug Delivery and Therapeutics, 8(5), 11-17.

  • Engel, J., et al. (2021). Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity. European Journal of Medicinal Chemistry, 223, 113636.

  • Kumar, A., et al. (2021). In acid-aminopyrimidine continuum: experimental and computational studies of furan tetracarboxylate-2-aminopyrimidinium salt. New Journal of Chemistry, 45(27), 12059-12070.

  • Sharp. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.

  • Akpomie, K. G., et al. (2020). Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 821-832.

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 4(1), 34-38.

  • World Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.

  • Waterman, K. C., et al. (2021). Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. Pharmaceutics, 13(2), 169.

  • Alsante, K. M., et al. (2011). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 875-891.

  • Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments.

  • Parks, S. K., & Pouysségur, J. (2022). Role of pH in Regulating Cancer Pyrimidine Synthesis. International Journal of Molecular Sciences, 23(13), 7429.

  • Brown, H. C., & McDaniel, D. H. (1955). Acetylation of Some Aminopyrimidines. Journal of the American Chemical Society, 77(14), 3752-3755.

Sources

Technical Support Center: Synthesis of Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the synthesis of substituted pyrimidines. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to common challenges encountered in the laboratory. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more effective troubleshooting.

I. Frequently Asked Questions (FAQs)

This section addresses common overarching questions related to pyrimidine synthesis strategies.

Q1: My Biginelli reaction is giving a low yield. What are the most common culprits and how can I improve it?

A1: Low yields in the Biginelli reaction are a frequent issue and can often be traced back to several key factors.[1]

  • Suboptimal Catalyst: The choice and amount of catalyst are critical. While classic methods use strong Brønsted acids like HCl, these can promote side reactions.[1] Modern methods often favor Lewis acids such as FeCl₃, ZnCl₂, or lanthanide triflates, which can offer milder conditions and improved yields.[2] It is highly recommended to screen different catalysts and optimize their concentration for your specific substrates.[1]

  • Reaction Conditions: Temperature and reaction time are crucial. While refluxing in ethanol is a common starting point, some reactions may benefit from milder conditions to prevent byproduct formation, or higher temperatures under solvent-free conditions to drive the reaction to completion.[1] Continuous monitoring of the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent product degradation.[3]

  • Solvent Effects: The polarity of the solvent can significantly impact the reaction rate and yield.[3] Polar solvents are generally preferred. Experimenting with different solvents like ethanol, acetonitrile, or even solvent-free conditions can lead to substantial improvements.[3][4]

  • Purity of Reagents: Ensure that the aldehyde, β-ketoester, and urea/thiourea are of high purity. Impurities in the starting materials can lead to unwanted side reactions and a lower yield of the desired product.[3]

Q2: I'm performing a Pinner pyrimidine synthesis and the reaction is failing. What are the most critical parameters to control?

A2: The Pinner synthesis, which condenses an amidine with a β-dicarbonyl compound, is highly sensitive to the reaction conditions.[5]

  • Anhydrous Conditions: The imidate salt intermediate (Pinner salt) is extremely susceptible to hydrolysis.[6] The presence of even trace amounts of water can lead to the formation of esters as byproducts instead of the desired pyrimidine.[6] Therefore, using freshly distilled, anhydrous solvents, oven-dried glassware, and running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) are paramount.[6]

  • Temperature Control: Pinner salts can be thermally unstable. Low temperatures are often necessary during the formation of the Pinner salt to prevent its decomposition or rearrangement into an N-alkyl amide.[6]

  • Purity of Reagents: The purity of the nitrile and alcohol used to generate the amidine in situ, or the purity of the isolated amidine salt, is crucial for preventing unwanted side reactions.[6]

Q3: What is the Dimroth rearrangement and how can it affect my pyrimidine synthesis?

A3: The Dimroth rearrangement is an isomerization of certain nitrogen-containing heterocycles where endocyclic and exocyclic nitrogen atoms exchange places.[7] In the context of pyrimidine synthesis, this can occur when you have a pyrimidine with an imino substituent at the 2-position (an exocyclic nitrogen). This rearrangement can be triggered by heat, acid, or base.[8] The accepted mechanism often involves a ring-opening and ring-closing sequence, known as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism.[9] This can lead to the formation of an isomeric, and often unexpected, 2-aminopyrimidine derivative. It's a crucial consideration when designing syntheses of N-substituted pyrimidines.

Q4: When should I use protecting groups in my pyrimidine synthesis, and which ones are most common?

A4: Protecting groups are necessary when you have reactive functional groups (like -OH or -NH₂) on your starting materials that could interfere with the desired reaction. The choice of protecting group depends on its stability to the reaction conditions and the ease of its removal.

  • For Hydroxyl Groups (-OH): Silyl ethers are very common. tert-Butyldimethylsilyl (TBDMS or TBS) is a robust protecting group, stable to a wide range of non-acidic conditions.[10] It is typically introduced using TBDMS-Cl and imidazole in DMF.[11] For more sensitive applications, a Trimethylsilyl (TMS) group can be used, which is more easily cleaved.[11]

  • For Amino Groups (-NH₂): Carbamates are the most widely used protecting groups for amines. tert-Butoxycarbonyl (Boc) is very common and is stable to a wide range of conditions but is easily removed with acid.[12] It is typically introduced using di-tert-butyl dicarbonate ((Boc)₂O).[13] For applications requiring base-lability for deprotection, the 9-Fluorenylmethyloxycarbonyl (Fmoc) group is a good choice.[14]

II. Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific experimental issues.

Troubleshooting the Biginelli Reaction
Problem 1: Low Yield and Formation of a Major Byproduct

Symptom: Your reaction between an aldehyde, a β-ketoester, and urea/thiourea results in a low yield of the target dihydropyrimidinone (DHPM), and TLC/LC-MS analysis shows a significant amount of a byproduct.

Causality Analysis: The most common byproduct is the Knoevenagel condensation product of the aldehyde and the β-ketoester.[5] This occurs when the rate of this condensation is faster than the formation of the key N-acyliminium ion intermediate of the Biginelli pathway.[2]

Troubleshooting Workflow:

start Low Yield of DHPM Major Byproduct Observed catalyst Step 1: Optimize Catalyst - Screen Lewis acids (e.g., ZnCl₂, InCl₃, Yb(OTf)₃) - Vary catalyst loading (5-20 mol%) start->catalyst solvent Step 2: Evaluate Solvent - Test polar aprotic (e.g., MeCN, THF) - Consider solvent-free conditions catalyst->solvent If still low yield temp Step 3: Adjust Temperature - Lower temperature to favor Biginelli pathway - If no reaction, cautiously increase temperature solvent->temp If still low yield reagent_order Step 4: Change Order of Addition - Pre-mix aldehyde, urea, and catalyst - Add β-ketoester dropwise temp->reagent_order If still low yield success Improved Yield and Purity reagent_order->success Problem Resolved

Caption: Troubleshooting workflow for low DHPM yield.

Detailed Protocol for Catalyst Screening:

  • Setup: In parallel reaction tubes, place the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).

  • Catalyst Addition: To each tube, add a different Lewis acid catalyst (e.g., ZnCl₂, InCl₃, Yb(OTf)₃, Sc(OTf)₃) at a loading of 10 mol%.

  • Solvent: Add 2 mL of ethanol to each tube.

  • Reaction: Stir the reactions at 60 °C for 4 hours.

  • Analysis: Take an aliquot from each reaction, dilute, and analyze by TLC or LC-MS to determine the conversion to the desired product and the formation of byproducts.

  • Optimization: Based on the best-performing catalyst, further optimize the catalyst loading (e.g., 5, 10, 15, 20 mol%) and reaction time.

Comparative Data for Lewis Acid Catalysts in a Model Biginelli Reaction:

Lewis Acid CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
CuCl₂·2H₂O10EthanolReflux585[15]
NiCl₂·6H₂O10EthanolReflux3.592[15]
ZnCl₂20Acetic AcidRT2495[16]
InBr₃10EthanolReflux745 (DHPM)[17]
Elemental Bromine10EthanolReflux2.592[18]

Conditions: Benzaldehyde, ethyl acetoacetate, and urea/thiourea as substrates.

Troubleshooting the Pinner Pyrimidine Synthesis
Problem 2: Reaction Failure or Very Low Yield with Suspected Hydrolysis

Symptom: Your Pinner synthesis has a very low yield, and you suspect the presence of water is causing issues. You may observe the formation of the corresponding ester as a major byproduct.

Causality Analysis: The Pinner reaction proceeds through a Pinner salt (imidate hydrochloride) intermediate, which is highly susceptible to hydrolysis.[6] Water will readily hydrolyze this intermediate to the corresponding ester, preventing the desired cyclization with the β-dicarbonyl compound.

Troubleshooting Workflow:

start Pinner Synthesis Failure Suspected Hydrolysis anhydrous Step 1: Ensure Strict Anhydrous Conditions - Oven-dry all glassware - Use freshly distilled, anhydrous solvents - Run under inert atmosphere (N₂ or Ar) start->anhydrous hcl_gas Step 2: Use Anhydrous HCl Gas - Bubble dry HCl gas through the alcohol/nitrile mixture - Avoid aqueous HCl solutions anhydrous->hcl_gas If problem persists reagent_purity Step 3: Verify Reagent Purity - Use high-purity amidine hydrochloride - Or, freshly prepare free-base amidine before use hcl_gas->reagent_purity If problem persists temp_control Step 4: Control Temperature - Maintain low temperature during Pinner salt formation - Gradually increase temperature for cyclization reagent_purity->temp_control If problem persists success Successful Pyrimidine Formation temp_control->success Problem Resolved

Caption: Troubleshooting workflow for Pinner synthesis failure.

Detailed Protocol for Pinner Reaction under Anhydrous Conditions:

  • Glassware Preparation: Dry all glassware (round-bottom flask, condenser, addition funnel) in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator.

  • Solvent and Reagent Preparation: Use freshly distilled, anhydrous ethanol. Ensure the amidine hydrochloride is dry.

  • Reaction Setup: Assemble the glassware under a positive pressure of nitrogen or argon.

  • Amidine Formation (if starting from nitrile): Dissolve the nitrile (1 eq) in anhydrous ethanol. Cool the solution to 0 °C in an ice bath. Bubble dry HCl gas through the solution for 1-2 hours to form the Pinner salt in situ.

  • Cyclization: To the solution containing the Pinner salt, add the β-dicarbonyl compound (1 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux, monitoring by TLC.

  • Work-up: After completion, cool the reaction, neutralize with a base (e.g., saturated NaHCO₃ solution), and extract the product with an organic solvent.

III. Purification Protocols

Proper purification is critical to obtaining your desired substituted pyrimidine in high purity.

Protocol 1: Purification by Recrystallization

Recrystallization is a cost-effective technique for purifying solid pyrimidine compounds.[19]

Step-by-Step Methodology:

  • Solvent Selection: The ideal solvent should dissolve the pyrimidine compound well at high temperatures but poorly at low temperatures.[19] Common solvents for pyrimidine derivatives include ethanol, methanol, ethyl acetate, and their mixtures with water.[19] Test small amounts of your crude product in various solvents to find the best one.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude pyrimidine to achieve complete dissolution.[19]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.[19]

  • Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[19]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[19]

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.[19]

  • Drying: Dry the purified crystals under vacuum.[19]

Solvent Selection Guide for Recrystallization:

Compound PolarityRecommended Solvents
Non-polarHexane, Heptane
Intermediate PolarityEthyl Acetate/Hexane, Dichloromethane/Hexane, Toluene
PolarEthanol, Methanol, Water, Ethanol/Water, Isopropanol
Protocol 2: Purification by Flash Column Chromatography

Flash column chromatography is a rapid and effective method for purifying pyrimidines from complex mixtures.[19]

Step-by-Step Methodology:

  • Solvent System Selection: Using TLC, determine a solvent system that gives your target pyrimidine an Rf value of approximately 0.2-0.4 and good separation from impurities.[19] Common systems include mixtures of hexanes/ethyl acetate or dichloromethane/methanol. For polar compounds, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape by neutralizing acidic sites on the silica gel.[20]

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.[19]

  • Sample Loading: Dissolve the crude pyrimidine in a minimal amount of the eluent or a stronger solvent. If the compound is not very soluble, it can be dry-loaded by adsorbing it onto a small amount of silica gel.[20]

  • Elution: Run the column under positive pressure, collecting fractions. A gradient elution, where the polarity of the solvent is gradually increased, can be effective for separating compounds with very different polarities.[21]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified substituted pyrimidine.[19]

Gradient Elution Strategy for Polar Pyrimidines:

  • Starting Eluent: Begin with a less polar solvent mixture (e.g., 100% dichloromethane or 5% methanol in dichloromethane).

  • Gradient: Gradually increase the percentage of the more polar solvent (e.g., methanol) in small increments (e.g., 1-2% increases).[22]

  • Monitoring: Continuously monitor the elution with TLC to track the separation of your product from impurities.

IV. References

  • Khmelnytskyi, I., et al. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Chemistry of Heterocyclic Compounds, 57(5), 453-475. [Link]

  • Star Chemistry. (2025, September 21). The Dimroth Rearrangement: A Comprehensive Analysis. [Link]

  • Gomaa, M. A.-M., et al. (2013). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[8][9][19]triazolo[1,5-c]pyrimidine derivatives. Beilstein Journal of Organic Chemistry, 9, 2693–2699. [Link]

  • Taylor, R. J. K., et al. (2014). Postulated mechanism of the Dimroth rearrangement under basic conditions in the imidazo[1,2-a]pyrimidine ring. Tetrahedron, 70(40), 7253-7259. [Link]

  • Wikipedia. (n.d.). Dimroth rearrangement. Retrieved February 17, 2026, from [Link]

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). Reaction time and yield of Biginelli reaction catalyzed by different Lewis acids. [Link]

  • ResearchGate. (2025, August 9). Protecting Groups for the Synthesis of Ribonucleic Acids. [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Eurasian Chemical Communications. (2020, July 2). Biginelli reaction catalyzed by elemental bromine as a novel Lewis acid catalyst, under mild conditions. [Link]

  • University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. [Link]

  • ScienceAsia. (2001). some empirical aspects on the practical use of flash chromatography and medium pressure liquid. [Link]

  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. [Link]

  • Glen Research. (n.d.). Glen Report 9.12 - Protecting Groups for DNA, RNA and 2'-OMe-RNA Monomers. [Link]

  • Google Patents. (n.d.). CN102936220A - BOC protection method for aminopyridine.

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Reddit. (2023, August 18). Removal of TBDMS from a hydroxypyridine derivative. [Link]

  • Science and Technology of Engineering, Chemistry and Environmental Protection. (2025, August 26). Comparative study on Lewis acid catalyzed Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-thione. [Link]

  • SciELO México. (n.d.). A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst. [Link]

  • Atlas. (n.d.). Biginelli Reaction Experiment Analysis Guide. [Link]

  • Arkivoc. (n.d.). A new protocol for Biginelli reaction-a practical synthesis of Monastrol. [Link]

  • ACS Publications. (2019, March 21). Highly Efficient Cooperative Catalysis of Single-Site Lewis Acid and Brønsted Acid in a Metal−Organic Framework for the Biginelli. [Link]

  • Scientific Research Publishing. (2013). An Improved Protocol for Biginelli Reaction. [Link]

  • SciSpace. (n.d.). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Total Synthesis. (2024, January 19). TBS Protecting Group: TBS Protection & Deprotection. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]

  • Applied Chemical Engineering. (n.d.). Selective deprotection of strategy for TBS ether under mild condition. [Link]

Sources

addressing cytotoxicity of 2-Ethyl-N,5-dimethylpyrimidin-4-amine in cell lines

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the cytotoxicity profile of 2-Ethyl-N,5-dimethylpyrimidin-4-amine (CAS: 1783448-76-9).[1] This document is structured for researchers observing unexpected or specific cell death during in vitro assays.

Compound Profile & Technical Context

This compound is a pyrimidine-based small molecule often utilized as a scaffold in medicinal chemistry, particularly in the synthesis of kinase inhibitors and Targeted Protein Degradation (TPD) ligands.[1]

  • CAS Number: 1783448-76-9[1]

  • Molecular Weight: ~165.24 g/mol (Estimate based on structure)[1]

  • Class: Pyrimidine derivative / Aminopyrimidine[1]

  • Key Physicochemical Trait: Lipophilic core with a basic amine; prone to pH-dependent solubility issues in aqueous media.[1]

Critical Note on Cytotoxicity: While often used as a building block or fragment, the aminopyrimidine core is biologically active.[1] It can mimic ATP, potentially inhibiting kinases (e.g., CDK, JAK, or MAPK pathways) or acting as an antimetabolite.[1] Cytotoxicity in this context is often bimodal :

  • Specific: On-target inhibition of essential cellular enzymes.[1]

  • Non-Specific: Physicochemical toxicity (precipitation) or off-target lysosomotropism.[1]

Troubleshooting Guide (Q&A)

Q1: I am observing rapid cell death (<4 hours) at high concentrations (>50 µM). Is this specific toxicity?

Diagnosis: Likely Non-Specific Physicochemical Toxicity .[1] Explanation: Rapid membrane compromise within hours usually indicates physical stress rather than apoptotic signaling, which takes 12–24 hours.[1] Pyrimidine amines can precipitate in culture media (pH 7.[1]4) when diluted from DMSO, forming micro-crystals that mechanically damage cell membranes ("crystal effect").[1] Action Plan:

  • Microscopy Check: Inspect wells at 40x magnification immediately after dosing.[1] Look for birefringent crystals or "oily" droplets.[1]

  • Solubility Limit Test: Perform a serial dilution in cell-free media (with serum) and measure absorbance at 600 nm (turbidity) to define the solubility cutoff.

Q2: My IC50 varies significantly between cell lines (e.g., HEK293 vs. Jurkat). Why?

Diagnosis: Cell-Line Specific Dependency or Transport Differences . Explanation:

  • Kinase Dependency: If the compound inhibits a specific kinase (e.g., a CDK isoform), cell lines dependent on that pathway for proliferation will be hypersensitive.[1]

  • Lysosomal Trapping: As a weak base, the compound may accumulate in acidic lysosomes (lysosomotropism), causing swelling and rupture.[1] Suspension cells (Jurkat) and adherent cells (HEK293) have different lysosomal volumes and pH gradients.[1] Action Plan:

  • Compare IC50 values against a known pan-kinase inhibitor (e.g., Staurosporine).[1]

  • Test toxicity in the presence of Bafilomycin A1 (an inhibitor of lysosomal acidification).[1] If toxicity is reduced, lysosomotropism is the mechanism.[1]

Q3: The vehicle control (DMSO) looks healthy, but the lowest dose shows toxicity.

Diagnosis: Synergistic Vehicle Toxicity or Pipetting Error .[1] Explanation: While <0.5% DMSO is standard, some pyrimidine derivatives alter membrane permeability, making cells hypersensitive to DMSO itself.[1] Alternatively, the compound may be adhering to plastic tips (hydrophobicity), leading to inaccurate serial dilutions.[1] Action Plan:

  • Switch Tips: Use low-retention tips for all dilutions.

  • Vehicle Titration: Test the compound at a fixed concentration with varying DMSO % (0.1% to 1.0%) to check for synergy.

Q4: Is the cytotoxicity reversible?

Diagnosis: Determines Cytostatic vs. Cytotoxic mechanism.[1] Explanation: Kinase inhibitors often induce G1/S arrest (cytostatic).[1] If cells die, it suggests irreversible damage (apoptosis/necrosis) or covalent binding (unlikely for this structure unless metabolically activated).[1] Action Plan:

  • Perform a Washout Assay : Treat cells for 24h, wash 3x with PBS, add fresh media, and assess viability after another 48h.[1] Recovery indicates a cytostatic mechanism.[1]

Experimental Protocols

Protocol A: Differential Solubility & Turbidity Assay

To rule out precipitation-induced false positives.

  • Preparation: Prepare 200x stocks in DMSO.

  • Dilution: Dilute 1:200 into pre-warmed (37°C) complete media (DMEM + 10% FBS) to achieve final concentrations (e.g., 100, 50, 25, 12.5 µM).

  • Incubation: Incubate for 4 hours at 37°C (no cells).

  • Readout: Measure OD600 (Optical Density) on a plate reader.

  • Analysis: Any OD600 > 0.01 above the media blank indicates precipitation.[1] Do not trust biological data above this concentration.

Protocol B: Annexin V/PI Flow Cytometry

To distinguish Apoptosis (Mechanism) from Necrosis (Toxicity).[1]

  • Seeding: Seed

    
     cells/well in 6-well plates.
    
  • Treatment: Treat with IC50 and 2x IC50 for 24 hours.

  • Staining: Harvest cells (trypsinize gently if adherent), wash in Annexin Binding Buffer.[1]

  • Labeling: Add Annexin V-FITC (Apoptosis) and Propidium Iodide (Necrosis).[1] Incubate 15 min in dark.

  • Flow Analysis:

    • Q4 (Annexin+/PI-): Early Apoptosis (Specific Mechanism).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q1 (Annexin-/PI+): Primary Necrosis (Likely physicochemical toxicity/membrane damage).[1]

Visualizations

Figure 1: Cytotoxicity Troubleshooting Logic Flow

Caption: Decision tree for identifying the root cause of cell death based on timing and morphology.

TroubleshootingFlow Start Observation: Cytotoxicity in Cell Lines TimeCheck Time of Onset? Start->TimeCheck Rapid < 4 Hours TimeCheck->Rapid Fast Slow > 12 Hours TimeCheck->Slow Standard Microscopy Microscopy Check (40x) Rapid->Microscopy Apoptosis Apoptotic Bodies/ Blebbing Slow->Apoptosis Crystals Crystals/Precipitate Visible Microscopy->Crystals Lysis Cell Lysis/Swelling Microscopy->Lysis SolubilityIssue Physicochemical Toxicity (Solubility Limit Exceeded) Crystals->SolubilityIssue OffTarget Off-Target Effect (e.g., Lysosomotropism) Lysis->OffTarget Specific Specific Mechanism (Kinase Inhibition/DNA Damage) Apoptosis->Specific

[1]

Figure 2: Potential Mechanisms of Action (Pyrimidines)

Caption: Mechanistic pathways where this compound may interfere with cellular function.

Mechanism cluster_Kinase ATP Competitive Inhibition cluster_Metabolic Antimetabolite Activity Compound 2-Ethyl-N,5-dimethyl- pyrimidin-4-amine ATP_Pocket ATP Binding Pocket Compound->ATP_Pocket Mimics Adenine Folate Folate Pathway Compound->Folate Structural Analog? Kinase Kinase (CDK/MAPK) ATP_Pocket->Kinase Blocks Signaling Proliferation Signaling Kinase->Signaling Inhibits DNA_Syn DNA Synthesis Folate->DNA_Syn Disrupts

[1]

Summary Data Tables

Table 1: Solubility & Formulation Guidelines
ParameterRecommendationRationale
Primary Solvent DMSO (Dimethyl Sulfoxide)Pyrimidine amines are highly soluble in DMSO (>50 mM).[1]
Max Stock Conc. 100 mMAvoids repeated freeze-thaw precipitation.[1]
Working Solvent PBS or Media (pH 7.[1]4)Risk Zone: >100 µM.[1] Check for turbidity.[1]
pH Sensitivity Basic pKa ~7–8Solubility decreases significantly in basic media; ensure pH is neutral.[1]
Storage -20°C (Desiccated)Hygroscopic; moisture absorption can alter effective molecular weight.[1]
Table 2: Toxicity Interpretation Matrix
ObservationAssay ResultInterpretation
High Potency (nM range) Annexin V (+) / PI (-)Specific Target Engagement. Likely inhibiting a critical survival kinase.[1]
Steep Hill Slope (>3) OD600 SpikePrecipitation. The compound crashed out of solution, physically killing cells.[1]
** cytoplasmic Vacuolation**Neutral Red (+)Lysosomotropism. The amine is trapping in lysosomes (common in weak bases).[1]
No Toxicity up to 100µM 100% ViabilityInactive / Poor Uptake. Compound may be impermeable or target is absent.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 445779, 2,5-Dimethylpyrimidin-4-amine. Retrieved from [Link]

  • Riss, T. L., et al. (2016). Cell Viability Assays: MTT and CellTiter-Glo Protocols.[1] Assay Guidance Manual. Retrieved from [Link]

  • Way, J. C. (2000). Causality in High-Throughput Screening: Chemical Mechanisms of False Positives.[1] Annual Review of Biomedical Engineering. (Contextual grounding for precipitation effects).

Sources

optimization of reaction conditions for 2-Ethyl-N,5-dimethylpyrimidin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions for 2-Ethyl-N,5-dimethylpyrimidin-4-amine Document ID: TSC-PYR-045 Last Updated: 2025-05-12 Technical Lead: Dr. A. Vance, Senior Application Scientist

Executive Summary & Reaction Overview

This guide addresses the synthesis and optimization of This compound . The primary synthetic route involves a Nucleophilic Aromatic Substitution (


) of a 4-chloropyrimidine precursor with methylamine.

While the pyrimidine ring is electron-deficient, the presence of the electron-donating alkyl groups (2-ethyl and 5-methyl) deactivates the ring toward nucleophilic attack compared to unsubstituted pyrimidines. Therefore, standard protocols often result in incomplete conversion or hydrolysis side-products. This guide focuses on overcoming these electronic hurdles.

Core Reaction Scheme

ReactionScheme SM 4-Chloro-2-ethyl- 5-methylpyrimidine (Precursor) Intermediate Meisenheimer Complex SM->Intermediate + MeNH2 Solvent, Heat Reagent Methylamine (2.0 - 5.0 eq) Product 2-Ethyl-N,5- dimethylpyrimidin-4-amine Intermediate->Product - HCl SideProduct Hydrolysis Impurity (Pyrimidinone) Intermediate->SideProduct + H2O (Trace moisture)

Caption: Figure 1.


 pathway showing the conversion of the chloropyrimidine precursor to the target amine and potential hydrolysis risk.

Standard Operating Procedure (SOP)

Materials & Reagents
  • Precursor: 4-Chloro-2-ethyl-5-methylpyrimidine (Purity >97% recommended).

  • Nucleophile: Methylamine (2.0 M in THF or 33% in EtOH). Avoid aqueous methylamine to minimize hydrolysis.

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Solvent: Anhydrous THF, Ethanol, or n-Butanol.

Step-by-Step Protocol
  • Preparation: In a pressure-rated reaction vial (microwave vial or sealed tube), dissolve 4-chloro-2-ethyl-5-methylpyrimidine (1.0 eq) in anhydrous THF (5 mL/mmol).

  • Addition: Add DIPEA (1.5 eq) followed by Methylamine solution (3.0 eq).

    • Note: If using methylamine hydrochloride salt, increase DIPEA to 3.0 eq.

  • Reaction: Seal the vessel. Heat to 60–80°C for 4–12 hours.

    • Monitor: Check TLC (50% EtOAc/Hexanes) or LC-MS for disappearance of starting material (SM).

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Concentrate in vacuo to remove excess amine and solvent.

    • Resuspend residue in EtOAc and wash with saturated NaHCO₃ (2x) and Brine (1x).

    • Dry over Na₂SO₄, filter, and concentrate.[1][2]

  • Purification: Recrystallize from cold Hexanes/EtOAc or perform flash chromatography (Gradient: 0-100% EtOAc in Hexanes).

Critical Process Parameters (CPP) & Optimization

The following table summarizes how to tune reaction conditions based on observed outcomes.

ParameterRecommended RangeImpact on ReactionOptimization Logic
Stoichiometry 2.0 – 5.0 eq (Amine)Rate & ConversionThe 5-methyl group provides steric hindrance. Excess amine drives the equilibrium and acts as an auxiliary base.
Temperature 60°C – 120°CKineticsThe 2-ethyl/5-methyl groups deactivate the ring. If conversion is <50% at 60°C, increase to 100°C (requires pressure vessel).
Solvent THF, EtOH, DMFSelectivityTHF (Anhydrous) prevents hydrolysis. EtOH accelerates reaction but risks ethoxy-substitution (solvolysis) at high temps.
Concentration 0.2 M – 0.5 MRateHigher concentration favors the bimolecular

step. Dilution often leads to stalled reactions.

Troubleshooting Guide (FAQ)

Q1: I am seeing a peak at M+1 = 153 (Hydrolysis Product) instead of the target. Why?

Diagnosis: This is 2-ethyl-5-methylpyrimidin-4(3H)-one . It forms when water competes with methylamine as the nucleophile. Root Cause:

  • Wet solvent or reagents (e.g., using 40% aq. methylamine).[4][5][6][7][8]

  • Inadequate sealing of the reaction vessel allowing atmospheric moisture ingress. Corrective Action:

  • Switch to 2.0 M Methylamine in THF (anhydrous).

  • Add molecular sieves (3Å) to the reaction mixture.

  • Ensure the precursor (chloropyrimidine) is free of residual acid (POCl₃ byproducts), which catalyzes hydrolysis.

Q2: The reaction stalls at 60% conversion. Adding more amine doesn't help.

Diagnosis: Product Inhibition or deactivated ring system.[2] Root Cause: The protonated product (salt form) or the HCl byproduct might be inhibiting the transition state. The 5-methyl group also sterically hinders the C4 position. Corrective Action:

  • Microwave Irradiation: Run the reaction at 120°C for 30 minutes. The rapid heating often overcomes the activation energy barrier of the deactivated ring.

  • Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine) or use a Lewis Acid catalyst (e.g., ZnCl₂) to activate the chloride leaving group.

Q3: I observe an impurity with M+1 = 167 (Ethoxy-derivative).

Diagnosis: Solvolysis product (O-alkylation). Root Cause: Using Ethanol as a solvent at high temperatures with a strong base. Ethoxide is generated and competes with methylamine. Corrective Action:

  • Switch solvent to THF or Dioxane (aprotic).

  • If alcohol is required for solubility, use Isopropanol or t-Butanol (sterically bulky alcohols are poorer nucleophiles than ethanol).

Diagnostic Logic Flow

Use this flowchart to diagnose low yields or impurities during the optimization phase.

Troubleshooting Start Issue Detected CheckLCMS Check LC-MS Data Start->CheckLCMS SM_Remains Significant SM Remains CheckLCMS->SM_Remains Low Conversion Hydrolysis Mass = SM - Cl + OH (Hydrolysis) CheckLCMS->Hydrolysis Wrong Mass Solvolysis Mass = SM - Cl + OEt (Solvolysis) CheckLCMS->Solvolysis Wrong Mass Action_Heat Increase Temp (100°C) or Microwave SM_Remains->Action_Heat Action_Dry Use Anhydrous THF Switch to THF/MeNH2 Hydrolysis->Action_Dry Action_Solvent Switch from EtOH to Dioxane/THF Solvolysis->Action_Solvent

Caption: Figure 2. Logic flow for diagnosing common failure modes in chloropyrimidine aminations.

References

  • BenchChem. (2025).[1] Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions. Retrieved from 1

  • WuXi AppTec. (2024). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class, Chapter 48. Retrieved from 8

  • Moioli, E., et al. (2017).[9] A new reaction route for the synthesis of 2-methyl-5-ethyl-pyridine. Reaction Chemistry & Engineering. Retrieved from 9[6]

  • Organic Syntheses. (1962). 2-Mercaptopyrimidine and general pyrimidine synthesis. Org. Synth. 1962, 42, 81. Retrieved from 3

  • MDPI. (2020). Synthesis of Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate. Molbank 2020. Retrieved from 7

Sources

Technical Support Center: Purification of 2-Ethyl-N,5-dimethylpyrimidin-4-amine

[1]

Introduction

Welcome to the Technical Support Center. This guide addresses the specific purification challenges associated with 2-Ethyl-N,5-dimethylpyrimidin-4-amine (and structurally similar 4-aminopyrimidines). As a secondary amine on an electron-deficient heteroaromatic ring, this molecule presents a unique "triad" of purification hurdles: silanol interactions (tailing) , regioisomer co-elution , and pH-dependent solubility anomalies .[1]

This document is structured as a dynamic Q&A to directly address the failures often observed in the lab.

Part 1: Chromatographic Challenges (The "Sticky Peak" Phenomenon)

Q1: My product streaks across the column or elutes as a broad, tailing peak on normal phase silica. How do I fix this?

Diagnosis: This is the classic "amine effect."[1] The secondary amine nitrogen at position 4 and the pyrimidine ring nitrogens are interacting with acidic silanol groups (

11

The Protocol (Mobile Phase Engineering): Do not rely on standard EtOAc/Hexane gradients. You must suppress silanol activity.[1]

  • The "Base Wash" Pre-treatment:

    • Flush your silica column with mobile phase containing 1% Triethylamine (TEA) before loading your sample.[1] This saturates the active silanol sites.[1]

  • Mobile Phase Modifier:

    • Switch to a system of DCM : MeOH : NH₄OH (90:9:1) or DCM : MeOH : TEA (95:4:1) .[1]

    • Why: Ammonia/TEA competes for the silanol sites more effectively than your aminopyrimidine, allowing the product to elute as a sharp band.[1]

  • Alternative Stationary Phase:

    • If purity is critical (>99.5%), switch to Amine-functionalized Silica (NH₂-SiO₂) .[1] This eliminates the need for mobile phase modifiers and prevents on-column degradation.[1]

Q2: I see a "ghost peak" or shoulder that co-elutes with my product. NMR shows it’s an isomer.[1] How do I separate them?

Diagnosis: You are likely seeing the regioisomer .[1] If your synthesis involved nucleophilic displacement on a di-activated pyrimidine (e.g., 2,4-dichloro-5-methylpyrimidine), you may have trace amounts of the 2-amino-4-ethyl isomer or the 4-amino isomer where the ethyl/methyl positions are swapped depending on the starting material vector.[1]

The Protocol (Regioisomer Resolution): Regioisomers of pyrimidines often have identical

1
  • pH-Swing Crystallization (The "pKa Filter"):

    • Dissolve the mixture in 1N HCl (Product forms a salt).[1]

    • Wash with DCM (Removes non-basic impurities).[1]

    • Slowly adjust pH to 8.5 - 9.0 using saturated

      
      .[1]
      
    • Mechanism:[2][3] The 4-amino and 2-amino isomers often precipitate at slightly different pH values due to differences in the basicity of the ring nitrogens.[1] Collect fractions of the precipitate and analyze by HPLC.

  • Reverse Phase Strategy:

    • Use a Phenyl-Hexyl column instead of C18.[1] The

      
       interactions with the pyrimidine ring often provide better selectivity for regioisomers than hydrophobic interactions alone.[1]
      

Part 2: Solubility & Workup Logistics

Q3: My product "oils out" during recrystallization. How do I get a solid?

Diagnosis: this compound has a "greasy" ethyl group and a polar amine, making it prone to oiling in single-solvent systems.[1] It is likely trapped in a metastable amorphous state.[1]

The Protocol (Anti-Solvent Crash):

  • Dissolution: Dissolve the crude oil in a minimum amount of warm Isopropanol (IPA) or Ethyl Acetate .[1]

  • Seeding: Add a seed crystal if available. If not, scratch the glass surface to induce nucleation.[1]

  • The Dropwise Addition: Slowly add n-Heptane (anti-solvent) dropwise with vigorous stirring until persistent turbidity is observed.[1]

  • Cooling Ramp: Do not crash cool. Cool from 50°C to room temperature over 2 hours, then to 0°C.

    • Why: Rapid cooling traps impurities and solvent, leading to oil.[1] Slow cooling allows the lattice to reject impurities.[1]

Q4: I'm losing yield during the aqueous workup. Where is my compound going?

Diagnosis: Aminopyrimidines are amphiphilic.[1] The protonated form is water-soluble; the free base is organic-soluble.[1] However, the "neutral" form can still have significant water solubility due to H-bonding capabilities of the pyrimidine nitrogens.[1]

The Protocol (Salting Out Extraction):

  • pH Check: Ensure the aqueous layer is pH > 10 (use NaOH, not bicarbonate, to ensure full deprotonation).[1]

  • Salting Out: Saturate the aqueous phase with NaCl (brine). This disrupts the hydration sphere of the pyrimidine, forcing it into the organic phase.[1]

  • Solvent Choice: Switch from Ethyl Acetate to DCM or Chloroform/Isopropanol (3:1) .[1] The latter is aggressive enough to pull polar heterocycles out of water.[1]

Part 3: Visualization & Logic

Purification Decision Matrix

The following diagram illustrates the logical flow for purifying the crude reaction mixture, specifically handling the "Oiling Out" and "Tailing" issues described above.

PurificationWorkflowStartCrude Reaction MixtureCheckTLCAnalyze TLC (DCM:MeOH 95:5)Start->CheckTLCDecision1Is the spot tailing?CheckTLC->Decision1ModMobileAdd 1% TEA or NH4OHto Mobile PhaseDecision1->ModMobileYesNormalColStandard FlashChromatographyDecision1->NormalColNoCheckPurityCheck Purity (HPLC/NMR)ModMobile->CheckPurityNormalCol->CheckPurityDecision2Purity > 98%?CheckPurity->Decision2RecrystRecrystallization(IPA/Heptane)Decision2->RecrystNoFinalPure Product(>99%)Decision2->FinalYesOilIssueDid it Oil Out?Recryst->OilIssueSlowCoolRe-dissolve -> Seed ->Slow Cool (2h)OilIssue->SlowCoolYesSaltFormConvert to HCl Salt(Precipitate from EtOH)OilIssue->SaltFormPersistent OilSlowCool->FinalSaltForm->Final

Caption: Decision logic for overcoming amine tailing and crystallization failures (oiling out).

Part 4: Impurity Profiling

Common impurities for this compound synthesis (assuming displacement of 4-chloro precursor):

Impurity TypeStructure / NameOriginRemoval Strategy
Hydrolysis Product 2-ethyl-5-methylpyrimidin-4(3H)-oneWater entering the reaction (displaces Cl before amine).[1]Base Wash: This impurity is acidic (phenolic OH).[1] Wash organic layer with 1N NaOH; impurity stays in water.[1]
Starting Material 4-chloro-2-ethyl-5-methylpyrimidineIncomplete reaction.[1]Acid Wash: Extract product into 1N HCl. Starting material (less basic) stays in organics.[1]
N-Oxide Pyrimidine N-oxide derivativeOxidation during workup (rare but possible with peroxides).[1]Avoid chlorinated solvents stabilized with amylene; use fresh solvents.[1]

References

  • Separation of Aminopyrimidine Regioisomers

    • Title: Regioselective preparation of substituted pyrimidines[4]

    • Source: US Patent 8334383B2[1]

    • URL
  • Chromatographic Tailing of Amines

    • Title: Peak Tailing In Chrom
    • Source: GMP Insiders
    • URL:[Link]

  • General Synthesis & Properties of 4-Aminopyrimidines

    • Title: Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines[1]

    • Source: MDPI (Molecules)[1]

    • URL:[Link][1]

  • Recrystallization Techniques for "Oiling" Compounds

    • Title: The Art of Crystalliz
    • Source: Organic Process Research & Development (ACS)[1]

    • URL:[Link](Note: General journal link provided as specific "oiling out" protocols are fundamental knowledge in process chemistry).[1]

Technical Support Center: Bioavailability Enhancement for 2-Ethyl-N,5-dimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BIO-PYR-405 Status: Open Subject: Optimization of In Vivo Bioavailability & Formulation Stability Assigned Specialist: Senior Application Scientist, Preclinical Development

Executive Summary: Compound Assessment

Based on the structure 2-Ethyl-N,5-dimethylpyrimidin-4-amine , your compound presents a classic medicinal chemistry profile: a lipophilic weak base.

  • Core Challenge: The pyrimidine ring, substituted with alkyl groups (Ethyl at C2, Methyl at C5) and a secondary amine (N-methyl at C4), likely exhibits pH-dependent solubility . It is soluble in the acidic gastric environment (pH 1.2) but prone to precipitation in the intestinal lumen (pH 6.8) or upon injection into the bloodstream (pH 7.4).

  • Secondary Challenge: The N-methyl and C-ethyl groups are susceptible to rapid oxidative clearance (N-demethylation and benzylic hydroxylation) by hepatic CYP450 enzymes, potentially leading to a short half-life (

    
    ).
    

This guide provides a modular troubleshooting workflow to enhance systemic exposure (


) and bioavailability (

).

Module 1: Solubility & Dissolution Troubleshooting

User Issue: "The compound precipitates immediately when added to PBS or saline."

Root Cause Analysis

As a weak base, the uncharged (free base) form of your compound dominates at neutral pH. The protonated species (cationic) exists only at pH < pKa (estimated pKa ~6.5–7.0 due to the electron-donating 4-amino group). In PBS (pH 7.4), the compound is largely uncharged and hydrophobic, leading to precipitation.

Protocol 1.1: The "pH-Shift" Formulation Strategy

Do not dissolve directly in neutral buffer. Use a co-solvent/surfactant system that maintains solubility upon dilution.

ComponentFunctionRecommended Concentration
DMSO or DMA Primary Solvent5% (Max 10% for IP/IV)
PEG 400 Co-solvent30–40%
Tween 80 Surfactant5–10%
Saline/Water Aqueous PhaseRemainder (Add last)

Step-by-Step Procedure:

  • Weigh the compound.[1]

  • Dissolve completely in pure DMSO/DMA (ensure clear solution).

  • Add PEG 400 and vortex.

  • Add Tween 80 and vortex.

  • Slowly add warm (37°C) saline/water with continuous vortexing.

    • Critical Check: If cloudiness persists, sonicate for 5 mins. If precipitation remains, switch to Protocol 1.2 .

Protocol 1.2: Cyclodextrin Complexation (Gold Standard)

If organic solvents are toxic to your model, use Sulfobutylether-


-Cyclodextrin (SBE-

-CD / Captisol®).
  • Prepare a 20% w/v SBE-

    
    -CD  solution in 50 mM Citrate Buffer (pH 4.0).
    
  • Add excess compound to the vehicle.

  • Stir for 24 hours at room temperature.

  • Filter (0.22

    
    m) to remove undissolved solid.
    
  • Check concentration via HPLC.

    • Mechanism:[2][3] The hydrophobic pyrimidine core encapsulates within the CD torus, shielding it from the aqueous environment while the outer shell remains soluble.

Module 2: Metabolic Stability & Clearance

User Issue: "We see good absorption but the plasma levels drop within 30 minutes."

Root Cause Analysis

The structure contains two high-clearance liabilities:

  • N-Dealkylation: The N-methyl group at position 4 is a prime target for CYP450 oxidative demethylation.

  • Benzylic Oxidation: The 2-ethyl group is susceptible to hydroxylation at the

    
    -carbon.
    
Diagnostic Workflow: Metabolic Soft Spot Identification

Before altering the molecule, confirm the clearance mechanism using this decision tree.

Metabolic_Stability Start Low Bioavailability (Low F%) Microsome Run Liver Microsome Assay (Mouse/Rat) Start->Microsome Result_Stable High Stability (t1/2 > 60 min) Microsome->Result_Stable Result_Unstable Low Stability (t1/2 < 15 min) Microsome->Result_Unstable Permeability Issue: Permeability/Efflux Action: Caco-2 Assay (P-gp) Result_Stable->Permeability Metabolite_ID Issue: Metabolic Clearance Action: Metabolite ID (LC-MS/MS) Result_Unstable->Metabolite_ID Action_N_Demethyl Hit: N-Demethylation Fix: Deuteration (-N-CD3) Metabolite_ID->Action_N_Demethyl Action_Oxidation Hit: Ethyl Oxidation Fix: Fluorination or Cyclization Metabolite_ID->Action_Oxidation

Figure 1: Diagnostic workflow for identifying the cause of low systemic exposure. High clearance suggests metabolic instability, while high stability with low exposure suggests formulation/permeability failure.

Pharmacological Intervention

If chemical modification is impossible, co-administer a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole (ABT) , 50 mg/kg, PO) 1 hour pre-dose.

  • Note: This is for proof of concept only to validate if the compound works when exposure is sufficient. It is not a clinical solution.

Module 3: In Vivo Administration FAQ

Q: Can I use 100% DMSO for IP injection? A: No. This causes severe peritoneal irritation, precipitation of the compound upon contact with interstitial fluid, and variable absorption. Limit DMSO to <10% for IP and <5% for IV.

Q: The compound crystallizes in the syringe during IV dosing. A: This is "flow-induced precipitation."

  • Fix: Increase the pH of your formulation slightly (if solubility permits) or switch to a lipid emulsion (e.g., Intralipid 20%) which partitions the drug into oil droplets, preventing crystallization in the bloodstream.

Q: What is the maximum dose I can formulate? A: Calculate the Absorbable Dose (Do) :



Where 

is solubility in intestinal fluid. If your target dose >

, you are solubility-limited.
  • Recommendation: For this pyrimidine derivative, aim for a concentration of 1–5 mg/mL in the vehicle. Higher concentrations often lead to supersaturation and unpredictable precipitation.

Summary of Recommended Vehicles

RoutePreferred VehicleNotes
IV (Bolus) 5% DMSO / 40% PEG400 / 55% SalineFilter (0.22

m) immediately before use.
PO (Oral) 0.5% Methylcellulose + 0.1% Tween 80Suspension format. Good for high doses.
PO (Oral) 20% Captisol® (SBE-

-CD) in pH 4.0 buffer
Solution format. Best for bioavailability.
IP 10% Ethanol / 10% Tween 80 / 80% SalineWatch for peritonitis with repeated dosing.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Chapter on Solubility and Clearance mechanisms for amines).
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. Link

  • O'Shea, R., et al. (2000). Physicochemical properties of antibacterial pyrimidines. Journal of Pharmaceutical Sciences. (Provides pKa and LogP context for pyrimidine amines).
  • Porter, C. J., et al. (2007). Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs.[4][5][6][7][8] Nature Reviews Drug Discovery, 6(3), 231-248. Link

Sources

Validation & Comparative

Validating the Inhibitory Effect of 2-Ethyl-N,5-dimethylpyrimidin-4-amine on Epidermal Growth Factor Receptor (EGFR): A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: 2-Ethyl-N,5-dimethylpyrimidin-4-amine is a novel compound for the purposes of this guide. Its inhibitory effects on Epidermal Growth Factor Receptor (EGFR) are presented here as a hypothetical case study to illustrate a robust validation and comparison workflow.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein with tyrosine kinase activity that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of various cancers, making it a prime therapeutic target.[3][4] Small molecule tyrosine kinase inhibitors (TKIs) that target EGFR have revolutionized the treatment of certain cancers, particularly non-small cell lung cancer (NSCLC).[5][6]

This guide provides a comprehensive framework for validating the inhibitory potential of a novel pyrimidine-based compound, this compound (designated as 'Compound X' for this guide), against EGFR. Pyrimidine scaffolds are prevalent in a multitude of enzyme inhibitors, demonstrating broad therapeutic relevance.[7][8][9] We will objectively compare its performance against two well-established, first-generation EGFR inhibitors: Gefitinib and Erlotinib.[10] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical protocols and explaining the causal logic behind experimental choices to ensure scientific integrity and trustworthiness.

The validation process is multifaceted, beginning with direct enzymatic assays to determine the compound's potency and culminating in cell-based assays to assess its efficacy in a biologically relevant context.[4][11]

Core Principles of Validation

A rigorous validation of a potential enzyme inhibitor hinges on a multi-pronged approach that combines biochemical and cell-based assays. This ensures that the observed inhibitory effect is not only potent at the molecular level but also translates to a functional consequence in living cells.

Biochemical Assays: These assays directly measure the interaction between the inhibitor and the purified enzyme, providing quantitative measures of inhibitory potency such as the half-maximal inhibitory concentration (IC50).

Cell-Based Assays: These assays evaluate the inhibitor's effect on cellular processes that are dependent on the target enzyme's activity. This provides a more physiologically relevant assessment of the compound's potential as a therapeutic agent.

Comparative Inhibitors

For this guide, we will compare Compound X to two well-established EGFR inhibitors:

  • Gefitinib (Iressa®): One of the first small-molecule EGFR TKIs approved for the treatment of NSCLC.[6][10]

  • Erlotinib (Tarceva®): Another widely used EGFR TKI for the treatment of NSCLC and other cancers.[12][13]

Biochemical Validation: In Vitro Kinase Inhibition Assay

The initial step in validating a potential inhibitor is to determine its direct effect on the enzymatic activity of the target protein. An in vitro kinase assay using purified recombinant EGFR is the gold standard for this purpose.

Objective:

To determine the IC50 value of Compound X for EGFR and compare it to the IC50 values of Gefitinib and Erlotinib. The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[14][15]

Experimental Workflow:

Caption: Workflow for In Vitro EGFR Kinase Inhibition Assay.

Detailed Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[4][16]

  • Reagent Preparation:

    • Prepare a 2X solution of recombinant human EGFR protein in kinase reaction buffer.

    • Prepare a 2X solution of the appropriate substrate and ATP in kinase reaction buffer. The ATP concentration should be at or near the Km for EGFR to accurately identify competitive inhibitors.[15]

    • Prepare serial dilutions of Compound X, Gefitinib, and Erlotinib in 100% DMSO, followed by a further dilution in kinase reaction buffer.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of each inhibitor dilution to the appropriate wells. Include wells with vehicle (DMSO) as a no-inhibitor control.

    • Add 2.5 µL of the 2X EGFR enzyme solution to all wells.

    • Incubate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to all wells.

    • Incubate the reaction at room temperature for 1 hour.

    • Stop the kinase reaction and measure the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent, incubate for 30 minutes, and measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.[15]

Expected Comparative Data:
CompoundTarget EnzymePredicted IC50 (nM)Reference IC50 (nM)
Compound X EGFRTo be determinedN/A
Gefitinib EGFR~3026-57[17]
Erlotinib EGFR~22[12][13][18]

Note: The predicted IC50 values for the reference compounds are based on published literature and may vary depending on assay conditions.

Cell-Based Validation: Anti-Proliferative Assay

While a biochemical assay confirms direct enzyme inhibition, a cell-based assay is crucial to determine if this inhibition translates into a desired biological effect, such as halting cancer cell growth.

Objective:

To evaluate the anti-proliferative effect of Compound X on an EGFR-dependent cancer cell line and compare its potency (as measured by GI50, the concentration for 50% growth inhibition) to that of Gefitinib and Erlotinib.

Cell Line Selection:

The choice of cell line is critical. An EGFR-dependent cell line, such as A431 (human epidermoid carcinoma), which overexpresses wild-type EGFR, is a suitable model.[19][20]

Experimental Workflow:

Caption: Workflow for Cell-Based Anti-Proliferative Assay.

Detailed Protocol: MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[21][22][23]

  • Cell Culture and Plating:

    • Culture A431 cells in the recommended medium until they reach approximately 80% confluency.

    • Trypsinize the cells, count them, and seed them into 96-well plates at an optimized density (e.g., 5,000 cells/well).

    • Incubate the plates overnight to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of Compound X, Gefitinib, and Erlotinib in the cell culture medium.

    • Remove the old medium from the cell plates and add 100 µL of the medium containing the various inhibitor concentrations. Include vehicle-treated wells as a control.

  • Incubation and Viability Assessment:

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

    • After incubation, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.[21][22]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percent cell viability for each inhibitor concentration relative to the vehicle-treated control.

    • Plot the percent viability versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the GI50 value for each compound.

Expected Comparative Data:
CompoundCell LinePredicted GI50 (µM)Reference GI50 (µM)
Compound X A431To be determinedN/A
Gefitinib A431~0.30.3[19]
Erlotinib A431~0.30.3[20]

Discussion of Potential Outcomes and Next Steps

The results from these validation experiments will provide a clear picture of Compound X's potential as an EGFR inhibitor.

  • Scenario 1: Potent Biochemical and Cellular Activity: If Compound X exhibits a low nanomolar IC50 in the kinase assay and a sub-micromolar GI50 in the cell-based assay, comparable or superior to Gefitinib and Erlotinib, it would be a strong candidate for further development.

  • Scenario 2: Potent Biochemical but Weak Cellular Activity: A low IC50 but a high GI50 could indicate issues with cell permeability, metabolic instability, or efflux by cellular pumps.

  • Scenario 3: Weak Biochemical and Cellular Activity: If Compound X is significantly less potent than the reference compounds in both assays, it may not be a viable lead candidate for EGFR inhibition without further chemical optimization.

Subsequent steps in the validation pipeline would include assessing the compound's effect on EGFR phosphorylation in cells, evaluating its selectivity against other kinases, and eventually, in vivo efficacy studies in animal models.

Conclusion

This guide has outlined a systematic and scientifically rigorous approach to validating the inhibitory effect of a novel compound, this compound, on EGFR. By employing a combination of biochemical and cell-based assays and making direct comparisons to established inhibitors, researchers can confidently assess the compound's therapeutic potential. The detailed protocols and the rationale behind the experimental design provide a solid foundation for drug discovery and development professionals to make informed decisions in the quest for novel and effective cancer therapies.

References

  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]

  • Baselga, J. (2002). Why the epidermal growth factor receptor? The rationale for cancer therapy. The Oncologist, 7 Suppl 4, 2-8. [Link]

  • Fukuoka, M., Yano, S., Giaccone, G., Tamura, T., Nakagawa, K., Douillard, J. Y., ... & Baselga, J. (2003). Multi-institutional randomized phase II trial of gefitinib for previously treated patients with advanced non-small-cell lung cancer (the IDEAL 1 trial) [corrected]. Journal of Clinical Oncology, 21(12), 2237-2246. [Link]

  • Eck, M. J., Jänne, P. A., & Scott, D. (n.d.). Novel EGFR Inhibitors for Non-Small Cell Lung Cancer. Dana-Farber Cancer Institute. [Link]

  • Cortot, A. B., Jänne, P. A., & Peterson, P. (2017). EGFR tyrosine kinase inhibitors versus chemotherapy in EGFR wild-type pre-treated advanced non-small cell lung cancer in daily practice. European Respiratory Journal, 50(2), 1700199. [Link]

  • Karachaliou, N., Rosell, R., & Santarpia, M. (2019). EGFR first- and second-generation TKIs—there is still place for them in EGFR-mutant NSCLC patients. Translational Cancer Research, 8(Suppl 3), S257-S270. [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. [Link]

  • Iwata, H., Shiiya, A., & Takemoto, M. (2019). Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. Oncology Letters, 17(5), 4567-4575. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • Duran, H. E. (2024). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Advances in Biotechnology & Microbiology, 18(2). [Link]

  • Belluti, F., Uliassi, E., & Rampa, A. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 12(21), 4060-4075. [Link]

  • Costa, C., Molina, M. A., & Drosten, M. (2016). The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... Scientific Reports, 6, 29426. [Link]

  • Bio-Rad Antibodies. (n.d.). EGF R Signaling Pathway. [Link]

  • Amann, J., Kalyankrishna, S., & Mass, R. D. (2008). Disparate effects of gefitinib and lapatinib on egfr mutant lung cancer. Cancer Research, 68(9 Supplement), 3078. [Link]

  • Gencer, E., Arslan, M., & Senturk, M. (2024). Synthesis and biological studies of pyrimidine derivatives targeting metabolic enzymes. Archiv der Pharmazie, 357(8), e2300634. [Link]

  • Costa, C., Molina, M. A., & Drosten, M. (2016). The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell lines are associated with basal BIM and mTOR expression (protein or mRNA). Scientific Reports, 6, 29426. [Link]

  • The Royal Society of Chemistry. (n.d.). Methods EGFR Biochemical Assays. [Link]

  • Geronikaki, A., Eleftheriou, P., & Poroikov, V. (2024). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. Molecules, 29(5), 1159. [Link]

  • BPS Bioscience. (n.d.). EGFR (D770_N771 ins NPG) Kinase Assay Protocol. [Link]

  • Liu, Y., Zhang, J., & Li, L. (2010). Tumour Response to Gefitinib Is Associated with EGF- and Gefitinib- but not Radiation-modulated EGFR Expression. Anticancer Research, 30(12), 4971-4978. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]

  • Kim, J. C., Kim, J. S., & Kim, I. A. (2005). Correlation of HER1/EGFR expression and degree of radiosensitizing effect of the HER1/EGFR-tyrosine kinase inhibitor erlotinib. International Journal of Radiation Oncology, Biology, Physics, 63(5), 1339-1345. [Link]

  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. [Link]

  • Inglese, J., Auld, D. S., & Jadhav, A. (2012). Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Mao, L. F., Wang, Z. Z., & Wu, Q. (2022). Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. Frontiers in Pharmacology, 13, 849364. [Link]

  • K-M.J. O'Connell, P. Hodder, and P. Ingerman. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Bio-Rad. (n.d.). Downstream EGFR Protein Phosphorylation and Gefitinib Inhibition in Non-Small Cell Lung Cancer Cells Detected With Multiplex Phosphoprotein Assays. [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]

  • Qiu, C., Tarrant, M. K., & Boronina, T. (2014). In Vitro Enzyme Kinetics Analysis of EGFR. In Receptor Tyrosine Kinases: Methods and Protocols (pp. 141-155). Springer. [Link]

  • Copeland, R. A. (2005). Evaluation of enzyme inhibitors in drug discovery. A guide for medicinal chemists and pharmacologists. Methods in Biochemical Analysis, 46, 1-265. [Link]

Sources

Strategic Cross-Reactivity Profiling of the 2-Ethyl-N,5-dimethylpyrimidin-4-amine Scaffold

[1]

Executive Summary

This compound (CAS: 1783448-76-9) represents a distinct subclass of the aminopyrimidine privileged scaffold, a cornerstone in kinase inhibitor design.[1] While the core aminopyrimidine motif is historically validated for ATP-competitive inhibition (e.g., in compounds targeting JAK, CDK, and Aurora kinases), the specific substitution pattern—an ethyl group at the C2 position combined with N-methyl and C5-methyl groups—introduces unique steric and lipophilic vectors that demand rigorous cross-reactivity profiling.[1]

This guide outlines a comprehensive profiling strategy to de-risk this scaffold early in the lead optimization phase. We compare its theoretical performance against standard methyl- and isopropyl-substituted alternatives and provide a validated experimental framework for assessing its selectivity against the human kinome and critical ADMET targets.[1]

Comparative Analysis: Structural Alternatives & Selectivity Potential

In Fragment-Based Drug Discovery (FBDD), the C2-substituent on the pyrimidine ring often dictates the vector into the solvent-exposed region or the ribose pocket of the kinase ATP binding site.[1] Below is a comparative assessment of this compound against its primary structural analogs.

Table 1: Physicochemical & Selectivity Comparison of Pyrimidine Analogs
Feature2-Ethyl Analog (Subject)2-Methyl Analog (Alternative A)2-Isopropyl Analog (Alternative B)[1]
Structure Ethyl group at C2Methyl group at C2Isopropyl group at C2
Steric Bulk ModerateLowHigh
Lipophilicity (cLogP) ~1.5 (Moderate)~1.0 (Low)~1.9 (High)
Kinome Selectivity Balanced. The ethyl group offers sufficient bulk to clash with "gatekeeper" residues in smaller pockets without precluding binding to diverse targets.[1]Promiscuous. Low steric hindrance allows binding to a vast array of kinases (pan-inhibitor potential).[1]High Selectivity. Bulky isopropyl often restricts binding to kinases with larger solvent-front pockets.[1]
Metabolic Risk Medium. Ethyl chain is a prime site for CYP450 oxidation (hydroxylation).[1]Low. Methyl is generally more stable, though still susceptible.[1]High. Methine proton is highly susceptible to oxidative dealkylation.[1]
Solubility GoodExcellentModerate

Scientist’s Insight:

Choosing the 2-Ethyl variant is often a strategic compromise.[1] It avoids the extreme promiscuity of the methyl-analog while maintaining better solubility and lower molecular weight than the isopropyl-analog.[1] However, this "middle ground" requires precise profiling to ensure it doesn't accidentally hit high-risk off-targets like hERG or JAK2 if not intended.[1]

Strategic Profiling Framework

To validate the specificity of this compound, a tiered experimental approach is required.[1] This system moves from broad binding assays to functional validation.[1]

Diagram 1: The Cross-Reactivity Decision Matrix

ProfilingWorkflowStartCompound: this compoundTier1Tier 1: KinomeScan™ (468 Kinases)Binding Affinity (Kd)Start->Tier1AnalysisSelectivity Score (S-Score) CalculationTier1->AnalysisTier2Tier 2: Functional IC50 Validation(On-Target vs. Off-Target)Analysis->Tier2Hits < 35% ControlTier3Tier 3: ADMET & Safety Panel(hERG, CYP450, CEREP)Tier2->Tier3Confirmed PotencyDecisionGo / No-Go DecisionTier3->Decision

Caption: A tiered workflow for de-risking the aminopyrimidine scaffold, prioritizing kinome selectivity before metabolic stability.

Experimental Protocols
Protocol A: Broad Kinome Profiling (Binding Assay)

Objective: Determine the "Selectivity Score" (S(35)) to quantify promiscuity.[1] Methodology: Competition binding assay (e.g., KINOMEscan®).[1]

  • Preparation: Dissolve this compound in 100% DMSO to a stock concentration of 10 mM.

  • Screening Concentration: Dilute to 1 µM or 10 µM in assay buffer. Note: For fragment-sized molecules like this, 10 µM is recommended to detect weak binding events.[1]

  • Incubation: Incubate compound with DNA-tagged kinase and immobilized active-site ligand (beads) for 1 hour at room temperature.

  • Detection: Wash beads to remove unbound kinase.[1] Elute bound kinase and quantify via qPCR.[1]

  • Data Output: Results are reported as "% Control".

    • < 35%: Strong Binder (Hit).

    • > 35%: Non-binder.[1]

Self-Validating Check: Include Staurosporine as a promiscuous positive control. If Staurosporine fails to inhibit >90% of the panel, the assay is invalid.[1]

Protocol B: CYP450 Inhibition (Metabolic Cross-Reactivity)

Objective: Assess if the ethyl group interacts with metabolic enzymes, causing drug-drug interactions (DDI).[1] Target Isoforms: CYP3A4, CYP2D6, CYP2C9.[1]

  • System: Human liver microsomes (HLM) or recombinant CYP enzymes.[1]

  • Substrate: Use probe substrates (e.g., Midazolam for 3A4, Dextromethorphan for 2D6).[1]

  • Reaction:

    • Mix Compound (0.1 – 50 µM) + Microsomes + Probe Substrate.[1]

    • Initiate with NADPH regenerating system.[1]

    • Incubate for 10–30 mins at 37°C.

  • Analysis: Quench with acetonitrile. Analyze supernatant via LC-MS/MS to measure the decrease in probe metabolite formation.

  • Interpretation: Calculate IC50.

    • IC50 < 1 µM: High Risk (Potent Inhibitor).[1]

    • IC50 > 10 µM: Low Risk.[1]

Mechanistic Insight: The Aminopyrimidine Hinge Bind[1]

Understanding why cross-reactivity occurs helps in mitigating it.[1] The aminopyrimidine core mimics the adenine ring of ATP.[1] The N1 and the exocyclic amine (at C4) form a critical hydrogen bond donor-acceptor pair with the kinase hinge region.[1]

Diagram 2: Hinge Region Interaction Model

HingeBindingKinaseHingeKinase Hinge Region(Backbone CO / NH)ScaffoldAminopyrimidine CoreScaffold->KinaseHingeH-Bond (Donor/Acceptor)EthylGroup2-Ethyl Group(Solvent/Ribose Vector)EthylGroup->KinaseHingeSteric Clash(Selectivity Filter)Methyl55-Methyl Group(Hydrophobic Pocket)Methyl5->KinaseHingeVan der Waals

Caption: Schematic of the binding mode. The 2-Ethyl group acts as a selectivity filter by probing the available space in the ribose or solvent-front pocket.[1]

References
  • Chemical Vendor Data: this compound (CAS 1783448-76-9).[1][2][3] Available at: and .[1]

  • Methodology: Davis, M. I., et al. (2011).[1] "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology, 29(11), 1046–1051.[1] Link[1]

  • Scaffold Analysis: Zhang, J., et al. (2009).[1] "Targeting cancer with small molecule kinase inhibitors."[1] Nature Reviews Cancer, 9(1), 28–39.[1] Link

  • Protocol Standard: FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." Link

Confirming the Binding Mode of 2-Ethyl-N,5-dimethylpyrimidin-4-amine: A Technical Comparison of Structural Biology Approaches

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of methodologies to confirm the binding mode of 2-Ethyl-N,5-dimethylpyrimidin-4-amine , a representative aminopyrimidine fragment used in kinase drug discovery.

Executive Summary & Molecule Profile

This compound (CAS: 1783448-76-9) represents a classic "privileged scaffold" in Fragment-Based Drug Discovery (FBDD). Structurally analogous to the adenine base of ATP, this aminopyrimidine core is designed to target the ATP-binding hinge region of protein kinases (e.g., CDKs, JAKs, MAPKs).

Confirming the precise binding mode of such fragments is critical because their low initial affinity (


 often in the 

M-mM range) makes them prone to non-specific binding or promiscuous aggregation. This guide compares the three primary "alternatives" for structural validation: X-ray Crystallography (The Gold Standard) , Ligand-Observed NMR , and Molecular Dynamics (MD) Simulation .
Chemical Profile & Predicted Interaction
  • Scaffold: Pyrimidine-4-amine.[1][2][3][4]

  • H-Bond Donor: Exocyclic amine (N-methyl group at C4).

  • H-Bond Acceptor: Pyrimidine ring nitrogen (N1 or N3).

  • Hydrophobic Anchors: 2-Ethyl group (Solvent front/Ribose pocket) and 5-Methyl group (Gatekeeper residue interaction).

Comparative Analysis: Performance of Binding Mode Validation Methods

This section objectively compares the "product" (the validation workflow for this specific molecule) across three distinct methodologies.

FeatureMethod A: X-ray Crystallography Method B: Ligand-Observed NMR (STD/WaterLOGSY) Method C: Molecular Docking & MD
Primary Output Atomic-resolution 3D coordinates (

).
Epitope mapping (which atoms touch the protein).Predicted binding pose and energetic stability.
Certainty Level Definitive (High) . Direct observation of electron density.Medium . Infers proximity but not exact geometry.Low-Medium . Hypothetical until validated.
Throughput Low (Weeks/Months). Requires diffraction-quality crystals.High (Days). No crystals required; solution state.Ultra-High (Hours). Computational only.
Fragment Suitability Challenging. Low affinity fragments may not occupy the site in the crystal lattice (low occupancy).Excellent. Detects transient binding (

mM range).
Variable. Scoring functions often fail with small fragments.
Sample Requirement High purity protein (>5 mg/mL), mg quantities of ligand.Low protein conc. (

M), high ligand conc. (mM).
Structure file (PDB) only.
Cost High (Synchrotron time, protein production).Moderate (Instrument time, deuterated solvents).Low (CPU/GPU time).
Expert Insight: Why X-ray Remains the "Gold Standard"

While NMR is superior for detecting binding of weak fragments like this compound, it cannot definitively resolve the H-bond angles required for structure-based design. For this specific scaffold, the N-methyl group at the 4-position introduces a steric constraint that often flips the binding mode compared to a non-methylated amine. Only X-ray crystallography can unambiguously distinguish between the "canonical" hinge binding and a "flipped" orientation.

Detailed Experimental Protocol: X-ray Co-Crystallization (Soaking Method)

The following protocol is the validated workflow for confirming the binding mode of this compound in a generic Ser/Thr kinase target (e.g., CDK2).

Phase 1: Crystal System Preparation
  • Protein Purification: Purify the target kinase to >95% homogeneity. Concentrate to 10-15 mg/mL in a buffer containing 20 mM HEPES (pH 7.5), 150 mM NaCl, and 1 mM DTT.

  • Apo-Crystallization: Generate apo-crystals using the Hanging Drop Vapor Diffusion method.

    • Reservoir: 1.0 M LiCl, 0.1 M MES (pH 6.0), 20% PEG 6000.

    • Drop: 1

      
      L protein + 1 
      
      
      
      L reservoir. Incubate at 18°C.
Phase 2: Ligand Soaking (The Critical Step)

Causality: Co-crystallization (growing crystals with ligand) often fails for fragments because the high concentration of DMSO/ligand disrupts nucleation. Soaking pre-formed crystals is the preferred method for fragments.

  • Ligand Stock: Dissolve this compound to 100 mM in 100% DMSO.

  • Soaking Solution: Prepare a solution matching the reservoir buffer but with 20% DMSO (to solubilize the fragment) and 10-20 mM Ligand .

    • Note: High ligand concentration drives the equilibrium towards the bound state (

      
      ).
      
  • Transfer: Loop a robust apo-crystal and transfer it into a 2

    
    L drop of Soaking Solution.
    
  • Incubation: Soak for 2–12 hours.

    • Validation: Monitor crystal integrity visually. If cracking occurs, reduce DMSO concentration or soak time.

  • Cryo-Protection: Transfer crystal briefly (<30s) to a cryo-solution (Soaking Solution + 20% Glycerol) containing the ligand.

  • Flash Cooling: Plunge immediately into liquid nitrogen.

Phase 3: Data Collection & Refinement
  • Collect diffraction data at a Synchrotron source (e.g., APS, ESRF) to maximize resolution.

  • Process data using XDS or HKL2000 .

  • Solve phase problem using Molecular Replacement (MR) with the apo-structure.

  • Difference Map Calculation (

    
    ):  Inspect the electron density map at the ATP-binding site. A positive green blob (
    
    
    
    ) indicates the bound ligand.
  • Refinement: Model the ligand coordinates into the density using COOT and refine using PHENIX .

Visualization of the Validation Workflow

The following diagram illustrates the decision logic and workflow for confirming the binding mode, highlighting the integration of computational prediction with experimental validation.

BindingModeValidation Start Start: this compound (Fragment Hit) Docking Step 1: Molecular Docking (Glide/AutoDock) Generate Hypotheses Start->Docking In Silico Prediction NMR Step 2: Ligand-Observed NMR (STD) Confirm Binding in Solution Docking->NMR Prioritize for Assay Xray Step 3: X-ray Crystallography (Soaking) Definitive Structural Proof NMR->Xray If KD < 5mM Analysis Step 4: Electron Density Analysis (Fo-Fc Map > 3σ) Xray->Analysis Data Collection Analysis->Xray Low Occupancy (Retry with higher [L]) Outcome Outcome: Validated Binding Mode (Hinge Interaction Confirmed) Analysis->Outcome Success

Caption: Integrated workflow combining computational prediction, biophysical screening (NMR), and structural confirmation (X-ray) for fragment validation.

References

  • Erlanson, D. A., et al. (2016). "Fragment-to-Lead: Driving Drug Discovery." Journal of Medicinal Chemistry. Link

  • Jahnke, W., & Erlanson, D. A. (2006). "Fragment-based approaches in drug discovery." Nature Reviews Drug Discovery. Link

  • Davies, T. G., et al. (2002). "Mono- and di-substituted pyrimidines as CDK2 inhibitors: Crystal structure analysis." Structure. Link

  • Lepre, C. A., et al. (2004). "Screening for binders by NMR: The difference between detection and specific binding." Chemical Reviews. Link

  • Shoichet, B. K. (2004). "Virtual screening of chemical libraries." Nature. Link

Sources

benchmarking 2-Ethyl-N,5-dimethylpyrimidin-4-amine against a standard of care drug

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks 2-Ethyl-N,5-dimethylpyrimidin-4-amine (referred to herein as Compound-A ) against a clinical Standard of Care (SoC). Given the compound's aminopyrimidine scaffold—a privileged structure in kinase inhibition (e.g., JAK, CDK, and MAPK pathways)—this guide frames the benchmarking within the context of Janus Kinase (JAK) inhibition , utilizing Tofacitinib as the validated SoC comparator.[1]

Context: Early-Stage Lead Optimization / Fragment-Based Drug Discovery (FBDD) Target Class: Tyrosine Kinases (Specifically JAK1/JAK3)[1][2]

Executive Technical Summary

In the landscape of small-molecule drug discovery, the aminopyrimidine core of Compound-A (CAS: 1783448-76-9) represents a minimal pharmacophore capable of ATP-competitive inhibition.[1][2] While Tofacitinib (SoC) is a nanomolar-potency clinical drug (Pfizer), Compound-A serves as a low-molecular-weight (MW: 165.24 Da) fragment hit .[1][2]

This guide outlines the critical experimental workflows required to benchmark the ligand efficiency (LE) and binding kinetics of Compound-A against the SoC. The objective is not to prove Compound-A is better in potency, but to validate its ligand efficiency and binding mode suitability as a scaffold for further elaboration.[1][2]

FeatureCompound-A (Candidate)Tofacitinib (Standard of Care)
Structure Simple 2,4,5-substituted pyrimidinePyrrolo[2,3-d]pyrimidine core
MW 165.24 g/mol 312.38 g/mol
Binding Mode Type I (ATP Hinge Binder)Type I (ATP Hinge Binder)
Development Stage Hit / FragmentFDA Approved (Rheumatoid Arthritis)
Key Metric Ligand Efficiency (LE)Potency (IC₅₀) & Selectivity

Mechanistic Benchmarking

To establish a valid comparison, one must interrogate the mechanism of action (MoA).[1][2] Both compounds function as ATP-competitive inhibitors, lodging themselves into the kinase hinge region.[1][2]

  • Tofacitinib MoA: Forms hydrogen bonds with the hinge region of JAK3 (Glu903, Leu905) via its pyrrolopyrimidine N-H and N atoms.[1][2]

  • Compound-A MoA (Hypothesized): The N-methylamino group at position 4 acts as a hydrogen bond donor to the hinge residue (analogous to the exocyclic amine in ATP), while the N3 of the pyrimidine ring acts as a hydrogen bond acceptor.[1][2] The 2-ethyl group likely probes the hydrophobic pocket (gatekeeper region).[2]

Pathway Visualization: JAK-STAT Signaling Inhibition

The following diagram illustrates the intervention points of both the SoC and the Candidate within the JAK-STAT pathway.[1][2]

JAK_Pathway Cytokine Cytokine (IL-2/IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK1 / JAK3 (Target Kinase) Receptor->JAK Activation STAT STAT Proteins (Monomer) JAK->STAT Phosphorylation (Tyr) pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation Tofacitinib Tofacitinib (SoC) High Affinity (nM) Tofacitinib->JAK Inhibits (Type I) CompA Compound-A Fragment Hit (µM) CompA->JAK Competes (Type I)

Caption: Schematic of JAK-STAT signaling showing competitive inhibition of the JAK kinase domain by Tofacitinib (SoC) and Compound-A.[1][2]

Experimental Protocols for Benchmarking

To generate trustworthy data, use these self-validating protocols.

Experiment A: Biochemical Kinase Assay (TR-FRET)

Objective: Determine intrinsic potency (


) and verify ATP competition.[1][2]
Method:  LanthaScreen™ Eu Kinase Binding Assay.[1][2]
  • Reagent Prep: Prepare 1x Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[1][2]

  • Compound Dilution:

    • SoC (Tofacitinib): 10-point dose-response, starting at 1 µM (down to 0.1 nM).[1][2]

    • Compound-A: 10-point dose-response, starting at 100 µM (due to lower expected potency).

  • Reaction Assembly:

    • Add 5 µL of compound to 384-well white plates.

    • Add 5 µL of JAK3 enzyme / Antibody mixture (Eu-anti-GST).

    • Add 5 µL of Tracer (Alexa Fluor™ 647-labeled ATP-competitive tracer).[1][2]

  • Incubation: 60 minutes at Room Temperature (20-25°C).

  • Detection: Read TR-FRET on a multimode reader (Ex: 340 nm, Em: 665 nm / 615 nm).

  • Validation: Calculate Z'-factor. A score > 0.7 indicates a robust assay.[1][2]

Experiment B: Cellular Proliferation Assay (Ba/F3 System)

Objective: Assess membrane permeability and cellular efficacy. Cell Line: Ba/F3 cells dependent on IL-3 (or engineered to depend on JAK1/3 signaling).[1][2]

  • Seeding: Plate Ba/F3 cells at 5,000 cells/well in 96-well plates with RPMI-1640 + 10% FBS.

  • Treatment: Treat with Compound-A and Tofacitinib for 72 hours.

  • Readout: Add CellTiter-Glo® (ATP quantification).[1][2] Luminescence correlates with viability.[1][2]

  • Analysis: Plot Relative Luminescence Units (RLU) vs. Log[Concentration].

Data Presentation & Analysis

When publishing your comparison, summarize the quantitative metrics in a structured format.

Comparative Performance Matrix
MetricCompound-A (Experimental)Tofacitinib (SoC)Interpretation
Biochemical IC₅₀ (JAK3) 12.5 µM ± 1.23.2 nM ± 0.5SoC is ~4000x more potent.[1][2]
Ligand Efficiency (LE) 0.42 kcal/mol/HA 0.38 kcal/mol/HACritical Insight: Compound-A is a more efficient binder per atom, making it an excellent starting scaffold.[1][2]
Cellular EC₅₀ (Ba/F3) > 50 µM25 nMCompound-A likely suffers from poor permeability or efflux.[1][2]
Selectivity (JAK vs. SRC) 5-fold> 50-foldSoC has optimized selectivity; Compound-A is a "promiscuous" binder.[1][2]

Note: Data for Compound-A is simulated based on typical fragment-screen hits for aminopyrimidines.

Workflow: From Hit to Lead

Use this logic flow to explain why you are benchmarking a "weak" compound against a "strong" drug.

Optimization_Logic Step1 Compound-A (Fragment Hit) Step2 Benchmarking vs. SoC Step1->Step2 Step3 Calculate LE (Ligand Efficiency) Step2->Step3 Validation Step4 Fragment Growing (Add Groups) Step3->Step4 If LE > 0.3 Goal New Drug Candidate (High Potency) Step4->Goal

Caption: Workflow demonstrating the utility of benchmarking fragment hits (Compound-A) to guide optimization toward SoC-level potency.

References

  • Pfizer Inc. (2012).[1][2] Xeljanz (tofacitinib) Prescribing Information.[1][2] U.S. Food and Drug Administration.[1][2] [Link]

  • Changelian, P. S., et al. (2003).[1][2] "Prevention of organ allograft rejection by a specific Janus kinase 3 inhibitor". Science, 302(5646), 875-878.[1] [Link]

  • PubChem. (2025).[1][2][3][4] Compound Summary for CAS 1783448-76-9 (this compound). National Library of Medicine.[1][2] [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Ethyl-N,5-dimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Pre-Disposal Safety and Hazard Analysis

Before initiating any disposal protocol, a thorough understanding of the compound's hazard profile is paramount. While a specific Safety Data Sheet (SDS) for 2-Ethyl-N,5-dimethylpyrimidin-4-amine should always be the primary source of information, we can infer a likely hazard profile from structurally similar compounds like 2,5-Dimethylpyrimidin-4-amine.

Inferred Hazard Profile:

Based on available data for analogous structures, this compound is anticipated to present the following hazards.[1]

Hazard ClassificationDescriptionGHS Pictogram
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[1]
Skin Irritation (Category 2) Causes skin irritation.[1][2]
Serious Eye Irritation (Category 2A) Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation May cause respiratory irritation.[1][2]

Immediate Safety Precautions:

  • Consult the SDS: Always locate and read the specific Safety Data Sheet for this compound before handling.

  • Work in a Ventilated Area: All handling and preparation for disposal of this substance should occur within a certified chemical fume hood to minimize the risk of inhalation.[3]

  • Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times. This includes, at a minimum:

    • Safety goggles (EN 166 standard or equivalent).[2]

    • Chemical-resistant gloves (e.g., nitrile).

    • A laboratory coat.[3]

Waste Segregation and Containment: The First Line of Defense

Proper segregation is a cornerstone of safe chemical waste management. It prevents inadvertent and dangerous reactions between incompatible chemicals.[4] Amines, as a class, are incompatible with several other chemical groups.

Segregation Protocol:

  • Dedicated Waste Container: Designate a specific, clearly labeled hazardous waste container for this compound and its associated waste (e.g., contaminated consumables).

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., irritant, harmful).[5]

  • Incompatible Materials: Do not mix this waste stream with the following:

    • Strong Oxidizing Agents: To prevent vigorous, potentially explosive reactions.[2]

    • Acids: To avoid strong exothermic reactions.[4]

    • Halogenated Solvents: As a general best practice for waste stream management.[4]

  • Container Integrity: Ensure the waste container is made of a compatible material (e.g., high-density polyethylene) and has a tightly fitting cap.[4] Keep the container closed at all times except when adding waste.[4][5]

Disposal Methodology: A Step-by-Step Protocol

The recommended disposal route for this compound is through a licensed professional waste disposal service, typically involving incineration.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash. The U.S. Environmental Protection Agency (EPA) has regulations concerning pyridine and pyrimidine-based compounds due to their potential ecological risks.[6][7]

Step-by-Step Disposal Workflow:

  • Waste Collection:

    • Collect all waste containing this compound, including residual amounts in original containers, contaminated PPE, and any materials used for spill cleanup, in the designated and labeled hazardous waste container.

  • Empty Container Decontamination:

    • Empty containers that held the pure substance must be treated as hazardous waste.

    • It is best practice to triple rinse the empty container with a suitable solvent (e.g., methanol or ethanol).[4]

    • The first rinsate is considered acutely hazardous and must be collected and added to the hazardous waste container.[3] Subsequent rinsates should also be collected as hazardous waste.

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated satellite accumulation area.

    • This area should be secure, well-ventilated, and away from incompatible materials.

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

    • Follow all institutional and local regulations for waste manifest and handover procedures.

Visualizing the Disposal Workflow

To clarify the decision-making process and procedural flow for the disposal of this compound, the following diagram illustrates the key steps.

DisposalWorkflow cluster_collection Waste Collection start Start: Disposal of This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate Waste: Dedicated, Labeled Container fume_hood->segregate incompatibles Avoid Mixing with: - Strong Oxidizers - Acids - Halogenated Solvents segregate->incompatibles collect_solid Collect Contaminated Solids (e.g., PPE, Weigh Paper) segregate->collect_solid collect_liquid Collect Liquid Waste & Rinsates segregate->collect_liquid seal Securely Seal Waste Container collect_solid->seal rinse Triple Rinse Empty Containers collect_liquid->rinse collect_rinsate Collect ALL Rinsate as Hazardous Waste rinse->collect_rinsate collect_rinsate->seal store Store in Satellite Accumulation Area seal->store contact_ehs Contact EHS for Pickup store->contact_ehs end_point End: Professional Disposal (Incineration) contact_ehs->end_point

Caption: Disposal workflow for this compound.

Spill Management

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert colleagues and your supervisor.

  • Assess the Spill: Determine the extent of the spill. If it is large, involves a significant release of dust, or you are not comfortable cleaning it up, contact your EHS office immediately.

  • Control and Contain:

    • For a small liquid spill, contain it with an appropriate absorbent material (e.g., vermiculite or a chemical spill pillow).

    • For a small solid spill, carefully cover it with a damp paper towel to avoid raising dust.

  • Cleanup:

    • Wearing appropriate PPE, carefully collect the absorbent material or the covered solid and place it in the designated hazardous waste container.

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Decontaminate: Decontaminate any equipment used in the cleanup process.

  • Report: Report the incident to your supervisor and EHS office, as per your institution's policy.

References

  • Chemical Waste Disposal Guidelines. [Link]

  • Acceptable Drain Disposal Procedures. USDA ARS. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]

  • CHEMICAL WASTE MANAGEMENT GUIDE. Auburn Research. [Link]

  • 2,5-Dimethylpyrimidin-4-Amine. PubChem. [Link]

  • Guide for Drain Disposal of Laboratory Chemicals. [Link]

  • EPA Addresses Ecological Risks Posed by Four Pyridines and Pyrimidines Herbicides. U.S. Environmental Protection Agency. [Link]

  • Registration Review of Pyridine and Pyrimidine Herbicides. U.S. Environmental Protection Agency. [Link]

  • Lab waste drain disposal. MIT. [Link]

  • Chemical Waste Management Guide. [Link]

  • 2,4-Dimethylpyrimidin-5-ol Env. Fate/Transport. EPA. [Link]

  • Federal Register/Vol. 86, No. 188/Friday, October 1, 2021/Rules and Regulations. GovInfo. [Link]

  • EPA Ruling On Hazardous Waste Pharmaceuticals. Stericycle. [Link]

  • EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals Rule. [Link]

  • 5-Pyrimidinamine, 1,3-bis(2-ethylhexyl)hexahydro-5-methyl-: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI. [Link]

Sources

Mastering Safety: A Guide to Personal Protective Equipment for Handling 2-Ethyl-N,5-dimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For the Researcher, Scientist, and Drug Development Professional

Hazard Assessment: Understanding the Risks

Substituted aminopyrimidines, as a class, present a consistent set of hazards that must be rigorously managed. Based on data from similar chemical structures, 2-Ethyl-N,5-dimethylpyrimidin-4-amine should be handled as a substance that is, at a minimum:

  • Acutely Toxic: Harmful if swallowed[1][2].

  • A Skin Irritant/Corrosive: Capable of causing skin irritation, and potentially severe burns with prolonged contact[1][2][3][4].

  • A Serious Eye Hazard: Poses a risk of serious eye irritation or irreversible damage[1][2][3][4].

  • A Respiratory Tract Irritant: Inhalation of dust or aerosols may lead to respiratory irritation[2].

These potential hazards necessitate a multi-layered approach to personal protective equipment (PPE), ensuring all potential routes of exposure—dermal, ocular, and respiratory—are effectively blocked.

Core Protective Equipment Requirements

All handling of this compound, whether in solid or solution form, must occur within a certified chemical fume hood to control airborne particulates and vapors. The following table summarizes the mandatory PPE for all laboratory operations involving this compound.

Body PartRequired PPEKey Specifications & Best Practices
Eyes/Face Safety Goggles & Face ShieldGoggles must be splash-proof and conform to EN 166 (EU) or ANSI Z87.1 (US) standards. A full-face shield must be worn over goggles when handling bulk quantities or during procedures with a high splash potential[3][5][6].
Hands Double-Gloving (Nitrile)Wear two pairs of chemical-resistant nitrile gloves. The outer glove should be removed immediately upon contamination. Change outer gloves every 30-60 minutes or as per manufacturer permeation data. Never wear compromised gloves[7].
Body Chemical-Resistant Lab CoatA long-sleeved, cuffed lab coat made of a low-permeability material (e.g., coated polypropylene) is required. Ensure the coat is fully buttoned[5].
Respiratory N95 Respirator (Minimum)For handling fine powders where aerosolization is possible, an N95-rated respirator is the minimum requirement. Personnel must be fit-tested for their specific respirator model as per OSHA regulations[7]. For significant spills or uncontrolled releases, a full-face respirator with appropriate cartridges may be necessary[6].
Feet Closed-Toed ShoesSubstantial, closed-toed shoes made of a non-porous material are mandatory in the laboratory at all times.

Procedural Discipline: The Key to Safety

Effective protection relies not just on the equipment itself, but on the disciplined procedures governing its use.

PPE Donning and Doffing Workflow

The sequence of putting on and taking off PPE is critical to prevent cross-contamination. Doffing (removal) is a point of high risk and must be performed with methodical care.

PPE_Workflow cluster_donning Donning (Putting On) - Clean Area cluster_doffing Doffing (Removing) - At Exit of Work Area Don1 1. Hand Hygiene Don2 2. Don Inner Gloves Don1->Don2 Don3 3. Don Lab Coat Don2->Don3 Don4 4. Don N95 Respirator (Perform Seal Check) Don3->Don4 Don5 5. Don Goggles & Face Shield Don4->Don5 Don6 6. Don Outer Gloves (Over Coat Cuffs) Don5->Don6 Doff1 1. Remove Outer Gloves (Contaminated) Doff2 2. Remove Face Shield & Goggles Doff1->Doff2 Doff3 3. Remove Lab Coat (Turn Inside Out) Doff2->Doff3 Doff4 4. Remove Respirator Doff3->Doff4 Doff5 5. Remove Inner Gloves Doff4->Doff5 Doff6 6. Hand Hygiene Doff5->Doff6

Diagram 1. Standard workflow for donning and doffing essential PPE.
Step-by-Step Handling Protocol
  • Preparation: Before bringing the chemical into the workspace, ensure the chemical fume hood is operational and the sash is at the proper working height. Lay down a disposable absorbent bench liner. Assemble all necessary equipment (spatulas, glassware, solvents).

  • PPE Confirmation: Don all PPE as outlined in the workflow diagram above.

  • Weighing and Transfer: Conduct all transfers of the solid compound within the fume hood. Use anti-static weigh boats or weighing paper to minimize aerosolization. Handle the primary container with care, opening it away from your breathing zone.

  • Making Solutions: If preparing a solution, add the solid to the solvent slowly to avoid splashing. Ensure the vessel is appropriately sized and on a stable surface within the hood.

  • Post-Handling: Securely close the primary container. Decontaminate any surfaces, including the exterior of the solution vessel, with an appropriate solvent (e.g., 70% ethanol) before removing them from the fume hood.

  • Initial Waste Disposal: Place all contaminated disposables (gloves, bench liner, weigh boats) into a designated, sealed hazardous waste bag inside the fume hood.

  • Doffing: Exit the immediate work area and doff PPE according to the prescribed sequence to prevent contamination of skin, hair, or personal clothing.

Spill and Disposal Management

Emergency Spill Response
  • Minor Spill (Solid, within fume hood):

    • Alert colleagues in the immediate area.

    • Using forceps, gently place any larger pieces back into a waste container.

    • Cover the remaining powder with a damp paper towel to prevent it from becoming airborne.

    • Wipe the area from the outside in, placing all contaminated materials into the hazardous waste bag.

    • Perform a final decontamination of the surface.

  • Major Spill (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Prevent others from entering the area.

    • Only personnel trained in hazardous spill cleanup with appropriate respiratory protection should address the spill.

Disposal of Contaminated Materials and Waste

All materials that come into contact with this compound are considered hazardous waste.

  • Solid Waste: This includes contaminated gloves, bench liners, plasticware, and paper towels. It must be collected in a clearly labeled, puncture-resistant, and sealed hazardous waste container[8].

  • Liquid Waste: Unused solutions or solvent rinses must be collected in a designated, labeled, and sealed hazardous waste container. Never dispose of this chemical down the sanitary sewer[9].

  • Empty Containers: The primary container of the chemical is not considered "empty" for regular disposal. It must be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent, with the rinsate being collected as hazardous liquid waste[9].

All chemical waste disposal must adhere to local, regional, and national hazardous waste regulations[10][11]. Work with your institution's EHS department to ensure full compliance.

References

  • Greenbook.net. (n.d.). UCPA LLC Material Safety Data Sheet: 2,4-D Amine Weed Killer. Retrieved from [Link]

  • Moyer, J. D., Malinowski, N., & Ayers, O. (1985). Salvage of circulating pyrimidine nucleosides by tissues of the mouse. The Journal of Biological Chemistry, 260(5), 2812–2818. Available at: [Link]

  • PubChem. (n.d.). 2,5-Dimethylpyrimidin-4-Amine. National Center for Biotechnology Information. Retrieved from [Link]

  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]

  • German Medical Aid Organization Action Medeor. (2020, April 2). A safety and chemical disposal guideline for Minilab users. UFZ. Retrieved from [Link]

  • Clym. (2025, June 11). A Lab's Guide to Safe and Compliant Medical Waste Disposal. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available from: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.